Dibutyl ditelluride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(butylditellanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCBWDGHACUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Te][Te]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369778 | |
| Record name | Ditelluride, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-69-2 | |
| Record name | Ditelluride, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylditellane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dibutyl Ditelluride: A Comprehensive Technical Guide
CAS Number: 77129-69-2
This technical guide provides an in-depth overview of dibutyl ditelluride, a significant organotellurium compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, detailed experimental protocols, and potential applications, with a focus on data-driven insights and practical methodologies.
Chemical and Physical Properties
This compound is a member of the dialkyl ditelluride family, characterized by a Te-Te bond. Its properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Reference |
| CAS Number | 77129-69-2 | [1] |
| Molecular Formula | C₈H₁₈Te₂ | [1] |
| Molecular Weight | 369.43 g/mol | [1] |
| Boiling Point | 93 °C @ 0.5 mmHg | [2] |
| Enthalpy of Vaporization | 57.3 ± 1.0 kJ/mol | |
| Appearance | Expected to be a reddish or dark-colored liquid | |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
While specific spectra for this compound are not widely published, data for analogous dialkyl ditellurides provide valuable reference points for its characterization.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | 1.0 - 3.5 | Signals corresponding to the butyl chain protons are expected. The protons on the carbon adjacent to the tellurium atom will be the most downfield. |
| ¹³C NMR | 10 - 40 | Resonances for the four distinct carbon atoms of the butyl group are anticipated. |
| ¹²⁵Te NMR | ~150 - 500 | The chemical shift is sensitive to the alkyl substituent and the solvent. For comparison, diethyl ditelluride has a reported ¹²⁵Te NMR chemical shift of approximately 290 ppm. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by reaction with an appropriate alkyl halide.[3]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
Elemental Tellurium powder
-
Sodium borohydride (NaBH₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromobutane
-
Deionized water
-
Organic solvent for extraction (e.g., hexanes or ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of elemental tellurium (1.0 eq) in anhydrous DMF, add sodium borohydride (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60 °C and stir for 1 hour. The solution should turn a dark reddish-purple color, indicating the formation of sodium ditelluride (Na₂Te₂).
-
Cool the mixture to room temperature (25 °C).
-
Slowly add 1-bromobutane (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Reactivity and Potential Applications
This compound, like other dialkyl ditellurides, is characterized by a relatively weak Te-Te bond. This bond can be cleaved under various conditions, making it a useful synthon in organic chemistry.
Antioxidant Activity
Organotellurium compounds, including dialkyl ditellurides, have garnered interest for their antioxidant properties.[4][5] They are known to act as mimics of the enzyme glutathione peroxidase (GPx), which plays a crucial role in the detoxification of reactive oxygen species (ROS) in biological systems. The catalytic cycle involves the oxidation of the tellurium center by hydroperoxides, followed by reduction with thiols.
Proposed Catalytic Cycle for GPx Mimicry.
This antioxidant potential suggests that this compound and related compounds could be investigated for applications in conditions associated with oxidative stress. However, further research is required to establish the efficacy and safety of this compound for any therapeutic use.[6]
Toxicology and Safety
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
This compound is an organotellurium compound with interesting chemical properties and potential for further investigation, particularly in the realm of antioxidant chemistry. This guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field. Further studies are warranted to fully elucidate its spectroscopic characteristics, detailed reactivity, and potential applications in drug development and other areas of chemical science.
References
- 1. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 77129-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dibutyl Ditelluride: Properties, Synthesis, and Biological Context
This technical guide provides a comprehensive overview of this compound, a member of the organotellurium family of compounds. This document details its fundamental chemical properties, outlines experimental protocols for its synthesis and characterization, and places it within the broader context of the biological activities of related organotellurium compounds.
Core Molecular Data
This compound is an organometallic compound characterized by a covalent bond between two tellurium atoms, each bonded to a butyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Te₂ | --INVALID-LINK-- |
| Molecular Weight | 369.43 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(butylditellanyl)butane | --INVALID-LINK-- |
| CAS Number | 77129-69-2 | --INVALID-LINK-- |
Physicochemical Properties
Key physicochemical data for this compound is summarized below, providing insights into its behavior and handling requirements.
| Property | Value | Conditions |
| Boiling Point | 93 °C | at 0.5 mmHg |
| Appearance | Deep red liquid | - |
| Storage Temperature | +4°C (Refrigerator) | - |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of dialkyl ditellurides, adaptable for this compound, are presented below.
Method 1: Synthesis via Alkyl Lithium
This protocol describes the synthesis of dialkyl ditellurides from elemental tellurium and an alkyl lithium reagent.
Materials:
-
Tellurium powder (200 mesh)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Activated charcoal
Procedure:
-
Suspend tellurium powder (2.6–3.2 mmol) in anhydrous THF in an argon-purged, oven-dried microwave vial.
-
Cool the suspension to 0°C in an ice bath.
-
Add n-butyllithium (3.1–3.3 mmol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with EtOAc.
-
Combine the organic phases and dry over MgSO₄.
-
Add activated charcoal to the combined organic phase.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield a deep red liquid.
Method 2: Synthesis via Sodium Borohydride Reduction
This method provides an alternative route using sodium borohydride as a reducing agent.
Materials:
-
Elemental Tellurium (Te)
-
Sodium borohydride (NaBH₄)
-
Dimethylformamide (DMF)
-
Butyl bromide
Procedure:
-
In a reaction vessel, combine elemental tellurium (1.0 eq) and sodium borohydride (1.0 eq) in DMF.
-
Heat the mixture at 60°C for 1 hour to facilitate the reduction of tellurium.
-
Cool the reaction mixture to 25°C.
-
Add butyl bromide (1.2 eq) to the mixture.
-
Allow the reaction to proceed for 3–20 hours at 25°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purification, typically involving extraction and column chromatography, to isolate the this compound.
Characterization by ¹²⁵Te NMR Spectroscopy
¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organotellurium compounds.
Instrumentation:
-
NMR spectrometer equipped for ¹²⁵Te nucleus detection.
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
Data Acquisition:
-
Acquire the ¹²⁵Te NMR spectrum. The chemical shifts for dialkyl ditellurides are distinctive and can confirm the formation of the Te-Te bond.
Biological Activity and Signaling Pathways: A Contextual Overview
Currently, there is a notable lack of specific studies on the biological activities and signaling pathways of this compound. However, extensive research has been conducted on a closely related analogue, diphenyl ditelluride , providing a valuable framework for understanding the potential biological implications of organotellurium compounds.
Cytotoxicity of Diphenyl Ditelluride
Diphenyl ditelluride has demonstrated significant cytotoxicity in various cell lines, including rat hippocampal astrocytes and human cancer cells.[1][2] The cytotoxic effects can be influenced by the cell type and the concentration of the compound.[3] For instance, diphenyl ditelluride exhibits strong cytotoxicity against vascular endothelial cells and fibroblasts, while vascular smooth muscle cells and renal epithelial cells are less affected.[4]
Antioxidant and Pro-oxidant Properties
The biological effects of diphenyl ditelluride are closely linked to its ability to modulate cellular redox states. It can exhibit both antioxidant and pro-oxidant properties depending on the experimental conditions.[3] At low concentrations, it can have a protective effect by scavenging reactive oxygen species (ROS), while at higher concentrations, it can induce oxidative stress, leading to cellular damage.[3]
Signaling Pathways Modulated by Diphenyl Ditelluride
The neurotoxicity of diphenyl ditelluride is associated with its ability to modulate several key signaling pathways, primarily initiated at the plasma membrane.[5]
Key signaling events include:
-
Calcium Homeostasis Disruption: Diphenyl ditelluride can trigger an influx of Ca²⁺ through voltage-dependent Ca²⁺ channels (VDCC) and activation of ionotropic and metabotropic glutamate receptors.[5][6]
-
Activation of Kinase Cascades: The elevated intracellular Ca²⁺ levels can activate various protein kinases, including:
-
Cytoskeletal Disruption: These signaling cascades can lead to the hyperphosphorylation or hypophosphorylation of cytoskeletal proteins, disrupting neuronal and glial cell structure and function.[5]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathways modulated by diphenyl ditelluride.
References
- 1. Tellurium tetrachloride and diphenyl ditelluride cause cytotoxicity in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Mechanisms and Disrupted Cytoskeleton in the Diphenyl Ditelluride Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-talk among intracellular signaling pathways mediates the diphenyl ditelluride actions on the hippocampal cytoskeleton of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibutyl Ditelluride: A Comprehensive Technical Guide for its Application as a Tellurium Precursor in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl ditelluride ((C₄H₉)₂Te₂) is an organotellurium compound that serves as a versatile and effective precursor for the introduction of tellurium in various synthetic processes. Its liquid state at room temperature, solubility in common organic solvents, and relatively moderate reactivity make it a valuable reagent in the synthesis of a wide array of tellurium-containing materials, including metal telluride nanocrystals and thin films. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and detailed protocols for its application as a tellurium precursor in materials science. While organotellurium compounds have been explored for their biological activities, the focus of this guide will be on the material synthesis applications of this compound.
Physicochemical and Safety Data of this compound
A summary of the key properties of this compound is presented below. It is crucial to handle this compound with appropriate safety precautions, as organotellurium compounds are generally toxic.
| Property | Value |
| Molecular Formula | C₈H₁₈Te₂ |
| Molecular Weight | 369.43 g/mol |
| Appearance | Reddish-orange liquid |
| Boiling Point | 93 °C at 0.5 mmHg |
| Storage Temperature | Refrigerator (+4°C) |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1] |
| Safety Precautions | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Avoid breathing vapors.[1] |
Synthesis of this compound
A common and effective method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by alkylation. The following protocol is adapted from established procedures for the synthesis of dialkyl ditellurides.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Elemental Tellurium powder
-
Sodium borohydride (NaBH₄)
-
1-Bromobutane (n-Butyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ditelluride:
-
In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add elemental tellurium powder (1.0 eq).
-
Add anhydrous DMF to the flask to create a slurry.
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the tellurium slurry at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The solution will change color, typically to a deep purple or reddish-brown, indicating the formation of sodium ditelluride (Na₂Te₂).
-
Stir the reaction mixture at room temperature for 1-2 hours until the tellurium powder is completely consumed.
-
-
Alkylation:
-
Cool the reaction mixture in an ice bath.
-
Add 1-bromobutane (1.2 eq) dropwise to the solution of sodium ditelluride via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The color of the solution will typically lighten as the this compound is formed.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation to yield a reddish-orange liquid.
-
Thermal Decomposition of this compound
Application of this compound in the Synthesis of Metal Telluride Nanocrystals
This compound is an excellent tellurium source for the synthesis of various metal telluride nanocrystals, such as CdTe, PbTe, and Cu₂Te. The general approach involves the reaction of the ditelluride with a metal precursor in a high-boiling point solvent in the presence of ligands.
Generalized Experimental Protocol for Metal Telluride Nanocrystal Synthesis
This protocol is a generalized procedure and may require optimization for specific target materials.
Materials:
-
Metal precursor (e.g., Cadmium oxide, Lead(II) acetate, Copper(I) chloride)
-
This compound
-
High-boiling point solvent (e.g., 1-Octadecene (ODE), Oleylamine)
-
Ligands/surfactants (e.g., Oleic acid, Trioctylphosphine (TOP))
-
Anhydrous methanol and acetone for purification
Equipment:
-
Schlenk line for inert atmosphere operations
-
Three-neck flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Metal Precursor Solution:
-
In a three-neck flask, combine the metal precursor (1 eq) with the high-boiling point solvent and ligands under an inert atmosphere.
-
Heat the mixture to a specific temperature (e.g., 120-150°C) to form a clear solution of the metal-ligand complex.
-
Degas the solution under vacuum to remove any residual water or oxygen.
-
-
Injection of Tellurium Precursor:
-
In a separate vial under an inert atmosphere, dissolve this compound (0.5-1 eq) in a small amount of the same high-boiling point solvent or TOP.
-
Rapidly inject the this compound solution into the hot metal precursor solution.
-
The reaction temperature is a critical parameter and will influence the size and shape of the resulting nanocrystals. Typical reaction temperatures range from 180°C to 300°C.
-
-
Nanocrystal Growth and Isolation:
-
After injection, allow the reaction to proceed for a specific time (from minutes to hours) to allow for nanocrystal growth. The color of the solution will change as the nanocrystals form and grow.
-
Cool the reaction mixture to room temperature.
-
Add an excess of a non-solvent (e.g., methanol or acetone) to precipitate the nanocrystals.
-
Isolate the nanocrystals by centrifugation.
-
Wash the nanocrystals multiple times with a suitable solvent mixture (e.g., toluene/methanol) to remove unreacted precursors and ligands.
-
Redisperse the purified nanocrystals in a non-polar solvent like toluene or hexane.
-
Comparative Data from Analogous Systems
While specific quantitative data for syntheses using this compound is sparse, the following table summarizes typical reaction parameters from syntheses using analogous dialkyl and diaryl ditelluride precursors. This data can serve as a starting point for designing experiments with this compound.
| Target Material | Metal Precursor | Tellurium Precursor | Solvent/Ligands | Temperature (°C) | Resulting Morphology | Reference |
| Cu₂Te | CuCl | Diphenyl ditelluride | Oleylamine | 180 | 1D Nanorods | [2] |
| Cu₂₋ₓTe | CuCl | Diphenyl ditelluride | Oleylamine | 220 | 2D Nanoplates | [2] |
| Ag₂Te | AgNO₃ | Diphenyl ditelluride | Acetonitrile/Oleylamine | Room Temperature | 2D Nanofibers | [3] |
Application in Metal-Organic Chemical Vapor Deposition (MOCVD)
This compound, and the closely related dibutyl telluride, are potential precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of telluride-containing thin films. The volatility and decomposition characteristics of the precursor are critical for successful film growth. In a typical MOCVD process, vapors of the organometallic precursors are transported to a heated substrate where they decompose and react to form the desired thin film.
Logical Relationship for MOCVD Process
Conclusion
This compound is a valuable and versatile tellurium precursor for the synthesis of advanced materials. Its synthesis from elemental tellurium is straightforward, and its properties allow for its use in both colloidal nanocrystal synthesis and MOCVD applications. While detailed studies on this compound itself are somewhat limited, analogies to other dialkyl and diaryl ditellurides provide a strong basis for the development of new synthetic methodologies. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their synthetic endeavors. As with all organotellurium compounds, appropriate safety measures must be strictly adhered to during its handling and use.
References
- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine free synthesis of copper telluride nanocrystals in 1D and 2D shapes using Dipehylditelluride (DPDTe) as an air-stable source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
An In-depth Technical Guide to the Safe Handling of Dibutyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dibutyl ditelluride, a member of the organotellurium class of compounds. Given the limited availability of data for this specific compound, this document incorporates safety data from its close structural analog, diphenyl ditelluride, to provide a thorough overview of potential hazards and safe handling practices. This information is intended for use by trained professionals in a laboratory setting.
Executive Summary
This compound is a reactive organotellurium compound that requires careful handling to minimize health risks. Like other organotellurium compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory system damage. This guide outlines the known properties of this compound, provides detailed safety protocols based on data for analogous compounds, and offers a representative experimental procedure to illustrate its proper use.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and the more extensively studied diphenyl ditelluride.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18Te2 |
| Molecular Weight | 369.43 g/mol |
| CAS Number | 77129-69-2 |
| Boiling Point | 93 °C (at 0.5 mmHg) |
| Enthalpy of Vaporization (ΔvapH°) | 57.3 ± 1.0 kJ/mol |
| Storage Temperature | Refrigerator (+4°C) |
Table 2: GHS Hazard Classification for Diphenyl Ditelluride *
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
*Data for diphenyl ditelluride (CAS 32294-60-3) is used as a proxy due to the lack of a comprehensive GHS classification for this compound. It should be treated with at least this level of caution.
Safety and Handling
The safe handling of this compound is paramount. The following procedures are based on best practices for handling air-sensitive and toxic organometallic compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A flame-resistant lab coat, overalls, and chemically resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are inspected before use and replaced if contaminated.[3]
-
Respiratory Protection: All handling of solid or neat liquid this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Engineering Controls
-
All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the work area.
General Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the compound in a tightly closed container, stored in a cool, dry, and well-ventilated area.[4][5]
-
Avoid contact with strong oxidizing agents.[4]
Spill and Waste Disposal
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[3]
-
Major Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of dialkyl ditellurides, adapted for the preparation of this compound.
Materials and Equipment
-
Elemental Tellurium powder
-
Sodium borohydride (NaBH4)
-
1-Bromobutane
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Formation of Sodium Ditelluride: Heat the mixture to 60°C and stir for 1 hour. The solution will turn a dark purple color, indicating the formation of sodium ditelluride (Na2Te2).
-
Addition of Alkyl Halide: Cool the reaction mixture to room temperature (25°C). Slowly add 1-bromobutane (1.2 eq) to the flask.
-
Reaction: Stir the resulting mixture at 25°C. The reaction progress can be monitored by thin-layer chromatography. The reaction is typically complete within 3-20 hours.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water and extract with an organic solvent such as n-hexane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.
Visualization of Biological and Experimental Workflows
Signaling Pathway in Diphenyl Ditelluride Neurotoxicity
Studies on diphenyl ditelluride, a close analog of this compound, have shown that its neurotoxic effects are mediated through the hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) and inhibition of the Akt signaling pathways. This disruption leads to cytoskeletal disorganization, astrogliosis, and ultimately, apoptotic neuronal death.
Caption: Diphenyl Ditelluride Neurotoxicity Pathway.
Experimental Workflow for Safe Handling and Synthesis
The following diagram illustrates a logical workflow for the safe handling and synthesis of this compound in a laboratory setting.
Caption: Safe Synthesis Workflow for this compound.
References
An In-depth Technical Guide to Dibutyl Ditelluride: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibutyl ditelluride, a significant organotellurium compound. While quantitative solubility data in organic solvents remains elusive in publicly available literature, this document consolidates available information on its physicochemical properties, synthesis methodologies, and pertinent biological activities. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Physicochemical Properties of this compound
This compound, with the chemical formula C8H18Te2, is an organotellurium compound that has garnered interest for its unique chemical reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18Te2 | [1] |
| Molecular Weight | 369.43 g/mol | [2] |
| CAS Number | 77129-69-2 | [1][2] |
| Boiling Point | 93 °C (at 0.5 mmHg) | [2] |
| Appearance | Yellowish-brown oil (inferred from synthesis descriptions) | [3] |
| Storage Temperature | Refrigerator (+4°C) | [2] |
Synthesis of this compound
The synthesis of dialkyl ditellurides, including this compound, is a well-documented process. A common and efficient method involves the reduction of elemental tellurium followed by alkylation.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the selective synthesis of dialkyl ditellurides.
Materials:
-
Elemental Tellurium (Te)
-
Sodium borohydride (NaBH4)
-
N,N-Dimethylformamide (DMF)
-
1-Bromobutane (n-BuBr)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reduction of Elemental Tellurium: In a round-bottom flask under an inert atmosphere (N2 or Ar), a suspension of elemental tellurium (1.0 eq) and sodium borohydride (1.0 eq) in DMF is prepared.
-
The mixture is stirred and heated to 60 °C for 1 hour. During this time, the elemental tellurium is reduced to form sodium ditelluride (Na2Te2).
-
Alkylation Reaction: After cooling the reaction mixture to room temperature (25 °C), 1-bromobutane (1.2 eq) is added.
-
The reaction mixture is stirred for 3 to 20 hours at 25 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up to remove inorganic salts.
-
The crude product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by column chromatography on silica gel, typically using a hexane-based eluent.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Signaling Pathways
While research on this compound is not as extensive as for its aromatic analog, diphenyl ditelluride, the biological activities of organotellurium compounds are of significant interest. These compounds are known to interact with biological systems, primarily through their redox properties.
Diphenyl ditelluride has been shown to exhibit antioxidant, antigenotoxic, antimutagenic, and anticancer properties.[4] The biological effects are often dose-dependent, with protective antioxidant effects at low concentrations and pro-oxidant, cytotoxic effects at higher concentrations.[4]
Putative Signaling Pathways
Based on studies of related organotellurium compounds like diphenyl ditelluride, several signaling pathways are likely to be modulated by this compound. The interaction with cellular thiols is a key mechanism.
The following diagram illustrates a potential signaling pathway involving redox modulation by a generic dialkyl ditelluride.
Caption: Putative signaling pathway for dialkyl ditellurides.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 77129-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermochemical Properties of Dialkyl Ditellurides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core thermochemical properties of dialkyl ditellurides (R-Te-Te-R), a class of organotellurium compounds with growing interest in materials science and drug development. Understanding the energetic landscape of these molecules is crucial for predicting their stability, reactivity, and potential applications. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and illustrates fundamental thermochemical relationships.
Core Thermochemical Data
Standard Enthalpies of Formation and Vaporization
Experimental data for the standard enthalpies of formation (ΔHf°) and vaporization (ΔHvap°) of dialkyl ditellurides are sparse. The NIST Organometallic Thermochemistry Database, a primary resource for such data, does not currently contain extensive experimental values for this specific class of compounds.
For context, the enthalpy of vaporization for the related compound, dimethyl telluride ((CH₃)₂Te), has been experimentally determined and is available in the NIST Chemistry WebBook.[1] This value provides a reference point for the energy required to bring organotellurium compounds into the gas phase, a critical parameter for techniques like Metal-Organic Vapor Phase Epitaxy (MOVPE).
Table 1: Enthalpy of Vaporization for Dimethyl Telluride
| ΔHvap (kJ/mol) | Temperature (K) | Method |
| 34.4 | 313 | Based on data from 298 to 367 K |
| 35.6 ± 0.1 | 323 | Based on data from 273 to 372 K |
| 36.9 | 282 | Based on data from 267 to 369 K |
| Data sourced from the NIST Chemistry WebBook.[1] |
Given the limited experimental data for dialkyl ditellurides, computational chemistry, particularly ab initio methods, serves as a powerful tool for estimating their thermochemical properties.
Bond Dissociation Energies (BDE)
The Tellurium-Tellurium (Te-Te) bond is the defining feature of dialkyl ditellurides. Its relatively low bond dissociation energy is key to the dynamic-covalent chemistry and antioxidant properties of these compounds.
A review of dynamic combinatorial chemistry of ditellurides reports the Te-Te bond dissociation energy as 126 kJ/mol .[2] This value is significantly lower than that of diselenides (Se-Se, 172 kJ/mol) and disulfides (S-S, 240 kJ/mol), highlighting the lability of the Te-Te bond.[2]
It is important to distinguish the Te-Te bond energy within a molecule from the bond energy in the diatomic Te₂ molecule in the gas phase, which is reported to be 259.8 ± 5.0 kJ/mol.[3] The surrounding alkyl groups significantly influence the bond strength.
Table 2: Comparison of Chalcogen-Chalcogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| S-S | 240 |
| Se-Se | 172 |
| Te-Te | 126 |
| Data sourced from "Dynamic Combinatorial Chemistry of Ditellurides".[2] |
Experimental and Computational Protocols
The determination of thermochemical data for dialkyl ditellurides relies on a combination of specialized experimental techniques and advanced computational methods.
Experimental Methodologies
Knudsen Effusion Mass Spectrometry (KEMS)
This technique is a primary method for determining the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be derived.
Experimental Workflow for KEMS:
Caption: Workflow for determining enthalpy of vaporization using KEMS.
Protocol:
-
A small amount of the dialkyl ditelluride is placed in a Knudsen cell, which is a small container with a precisely sized orifice.
-
The cell is placed in a high-temperature furnace within a high-vacuum system.
-
As the sample is heated, it vaporizes, and the gaseous molecules effuse through the orifice, forming a molecular beam.
-
This beam is then passed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
The ion intensity of the parent molecule is measured as a function of temperature.
-
The enthalpy of vaporization (ΔHvap) is determined from the slope of a Clausius-Clapeyron plot of ln(I·T) versus 1/T, where I is the ion intensity, T is the absolute temperature, and the slope is equal to -ΔHvap/R (R is the gas constant).
Calorimetry
Reaction-solution calorimetry is a common method for determining enthalpies of formation of organometallic compounds.[4] This technique involves measuring the heat change of a well-defined reaction in solution. For organotellurium compounds, this is often preferred over combustion calorimetry due to the difficulty in ensuring complete and well-defined combustion products.
Computational Methodologies
Ab initio (from first principles) quantum chemical calculations are indispensable for obtaining thermochemical data, especially when experimental data is scarce.
Computational Workflow for Thermochemistry:
Caption: A typical workflow for ab initio thermochemical calculations.
Protocol:
-
Geometry Optimization: The initial molecular structure of the dialkyl ditelluride is optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)) and a larger basis set.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated using an atomization or isodesmic reaction scheme. For example, in the atomization scheme, the enthalpy of the reaction R₂Te₂ → 2R + 2Te is calculated, and the known enthalpies of formation of the gaseous atoms are used to derive the ΔHf° of the molecule.
Thermochemical Relationships and Significance
The thermochemical properties of dialkyl ditellurides are interconnected and dictate their chemical behavior.
Caption: Interrelation of thermochemical properties and their implications.
-
Stability and Reactivity: The standard enthalpy of formation (ΔHf°) is a direct measure of a compound's thermodynamic stability relative to its constituent elements. The low Te-Te bond dissociation energy (BDE) makes these compounds susceptible to homolytic cleavage, which is the basis for their use as radical initiators and in dynamic covalent chemistry.
-
Volatility and Material Applications: The enthalpy of vaporization (ΔHvap°) determines the volatility of the compound. Dialkyl ditellurides with appropriate volatility are explored as precursors for the synthesis of tellurium-containing materials via MOVPE.
-
Drug Development: The labile Te-Te bond is also implicated in the biological activity of some organotellurium compounds, particularly their ability to act as antioxidants by scavenging reactive oxygen species. Understanding the energetics of this bond is crucial for designing new therapeutic agents.
This guide provides a foundational understanding of the thermochemical properties of dialkyl ditellurides. Further experimental and computational research is needed to build a more comprehensive database for this important class of compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Metal Telluride Nanocrystals Using Dibutyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal telluride nanocrystals utilizing dibutyl ditelluride as a tellurium precursor. This document is intended for researchers in materials science, nanotechnology, and medicinal chemistry, offering insights into the synthesis, characterization, and potential applications of these nanocrystals, particularly in the realm of drug development.
Introduction
Metal telluride nanocrystals are a class of semiconductor materials that have garnered significant interest due to their unique size-dependent optical and electronic properties. These properties make them suitable for a wide range of applications, including bio-imaging, sensing, and therapeutics. The use of organotellurium precursors, such as this compound, offers a phosphine-free synthetic route, which is advantageous for producing less toxic and more biocompatible nanocrystals. This compound is an air-stable source of tellurium that allows for controlled reactivity in the colloidal synthesis of metal telluride nanocrystals, enabling precise control over their size, shape, and crystal phase.
Quantitative Data Summary
The following table summarizes key parameters and resulting characteristics of metal telluride nanocrystals synthesized using dialkyl ditelluride precursors. While specific data for this compound is limited in published literature, the data for analogous precursors like didodecyl ditelluride provides valuable insights into the expected outcomes.
| Metal Telluride | Metal Precursor | Tellurium Precursor | Solvent | Temperature (°C) | Resulting Nanocrystal Properties | Reference |
| Copper Telluride (Cu₂-xTe) | Copper(I) salt | Diphenyl Ditelluride | Oleylamine | 180 | 1D nanorods (hexagonal phase) | [1] |
| Copper Telluride (Cu₁.₅Te) | Copper(I) salt | Didodecyl Ditelluride | Oleylamine | 135 | Nanocubes (pseudo-cubic phase) | [2] |
| Copper Telluride (CuTe) | Copper(I) salt | Didodecyl Ditelluride | Oleylamine | 155 | 2D nanosheets (vulcanite phase) | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis of metal telluride nanocrystals using this compound. These protocols are based on established methods for similar dialkyl ditelluride precursors and should be optimized for specific applications.
General Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound has a strong, unpleasant odor and should be handled with care.
Protocol 1: Synthesis of Copper Telluride Nanocrystals
This protocol is adapted from the synthesis of copper telluride nanocrystals using other dialkyl ditellurides.[1][2]
Materials:
-
Copper(I) acetate (Cu(OAc))
-
This compound ((C₄H₉)₂Te₂)
-
Oleylamine (technical grade, 70%)
-
Toluene
-
Methanol
Procedure:
-
Precursor Solution Preparation:
-
In a three-neck flask, dissolve a specific molar equivalent of copper(I) acetate in oleylamine.
-
Degas the mixture under vacuum at a moderately elevated temperature (e.g., 100 °C) for 30-60 minutes to remove water and oxygen.
-
In a separate vial, dissolve the desired molar equivalent of this compound in a small amount of oleylamine.
-
-
Nanocrystal Synthesis:
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the copper precursor solution to the desired reaction temperature (e.g., 135-180 °C).
-
Swiftly inject the this compound solution into the hot reaction mixture with vigorous stirring.
-
The reaction progress can be monitored by observing the color change of the solution.
-
Allow the reaction to proceed for a specific duration to control the size and shape of the nanocrystals.
-
-
Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Add an excess of a non-solvent like methanol to precipitate the nanocrystals.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and re-disperse the nanocrystals in a non-polar solvent like toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and excess oleylamine.
-
The final purified nanocrystals can be stored as a colloidal dispersion in a non-polar solvent.
-
Visualization of Experimental Workflow and Reaction Pathway
Experimental Workflow
Caption: General experimental workflow for the synthesis of metal telluride nanocrystals.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the formation of metal telluride nanocrystals.
Applications in Drug Development
While the direct application of nanocrystals synthesized from this compound in drug development is an emerging area, metal telluride quantum dots, in general, hold significant promise. Their unique photophysical properties make them excellent candidates for:
-
Bio-imaging and Diagnostics: The size-tunable fluorescence of metal telluride quantum dots allows for their use as probes for in vitro and in vivo imaging, enabling the visualization of cellular processes and the tracking of drug molecules.
-
Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, some semiconductor nanocrystals can generate reactive oxygen species (ROS), which can be harnessed to kill cancer cells. The development of metal telluride nanocrystals with high ROS generation efficiency is an active area of research.
-
Drug Delivery: The surface of metal telluride nanocrystals can be functionalized with targeting ligands and loaded with therapeutic agents. This allows for the targeted delivery of drugs to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy.
The phosphine-free synthesis using this compound is particularly relevant for these biomedical applications, as it minimizes the incorporation of toxic phosphorus-containing ligands, leading to more biocompatible nanomaterials. Further research is needed to fully explore the potential of metal telluride nanocrystals synthesized from this compound in various drug development pipelines.
References
Protocol for the synthesis of dibutyl ditelluride from elemental tellurium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dibutyl ditelluride from elemental tellurium. The described method is a reliable and efficient procedure for obtaining the target compound, a valuable reagent in organic synthesis and a precursor for various organotellurium compounds with potential applications in materials science and drug development. The protocol involves the reduction of elemental tellurium using sodium borohydride to form sodium ditelluride in situ, which is subsequently reacted with 1-bromobutane. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is an important organotellurium compound utilized in a variety of chemical transformations. The synthesis of dialkyl ditellurides is typically achieved by the reduction of elemental tellurium to a telluride or ditelluride anion, followed by alkylation.[1][2] This protocol details a common and effective method using sodium borohydride as the reducing agent in dimethylformamide (DMF), which offers mild reaction conditions and good yields.[2][3] Careful control of the stoichiometry between tellurium and the reducing agent is crucial for the selective synthesis of the ditelluride over the corresponding telluride.[2]
Experimental Protocol
Materials:
-
Elemental Tellurium powder (Te)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromobutane (CH₃(CH₂)₃Br)
-
n-Hexane or Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of Sodium Ditelluride:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add sodium borohydride (1.0 eq).
-
Place the flask under a nitrogen atmosphere.
-
Add anhydrous DMF via syringe.
-
To the stirred solution, add elemental tellurium powder (1.0 eq).
-
Heat the resulting mixture to 60 °C and stir for 1 hour. The formation of sodium ditelluride (Na₂Te₂) is indicated by the solution turning a dark purple color.[2]
-
-
Synthesis of this compound:
-
After the formation of sodium ditelluride, cool the reaction mixture to room temperature (25 °C).
-
Slowly add 1-bromobutane (2.0 eq) to the reaction mixture via syringe.
-
Continue stirring at room temperature for 3-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with n-hexane or ethyl acetate (2 x 50 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
-
Data Presentation
| Parameter | Value | Reference |
| Reagents | ||
| Elemental Tellurium (Te) | 1.0 eq | [2] |
| Sodium Borohydride (NaBH₄) | 1.0 eq | [2] |
| 1-Bromobutane | 2.0 eq | [2] |
| Solvent | Anhydrous DMF | [2] |
| Reaction Conditions | ||
| Reduction Temperature | 60 °C | [2] |
| Reduction Time | 1 hour | [2] |
| Alkylation Temperature | 25 °C | [2] |
| Alkylation Time | 3 - 20 hours | [2] |
| Product Information | ||
| Product Name | This compound | [4][5] |
| Molecular Formula | C₈H₁₈Te₂ | [4][5] |
| Molecular Weight | 369.43 g/mol | [4][5] |
| CAS Number | 77129-69-2 | [4][5] |
| Appearance | Typically a reddish or dark oily liquid |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Organotellurium compounds are generally considered toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
-
DMF is a combustible liquid and a potential skin irritant.
-
1-Bromobutane is a flammable liquid and an irritant.
References
- 1. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]
- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
Application Notes and Protocols: Synthesis of Dibutyl Ditelluride via Grignard Reagent Reaction with Tellurium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl ditelluride is an organotellurium compound with applications in organic synthesis and materials science. The synthesis of dialkyl ditellurides is a key step in the introduction of tellurium into organic molecules. One of the most common and effective methods for the formation of the carbon-tellurium bond is through the use of organometallic reagents such as Grignard reagents or organolithium compounds. This document provides a detailed protocol for the synthesis of this compound by the reaction of a butyl Grignard reagent with elemental tellurium, followed by oxidation.
Reaction Principle
The synthesis involves a two-step process. First, a Grignard reagent, butylmagnesium bromide, is prepared from 1-bromobutane and magnesium metal. This is a standard procedure in organometallic chemistry. The resulting Grignard reagent then reacts with elemental tellurium powder. In this reaction, the nucleophilic butyl group from the Grignard reagent attacks the tellurium, leading to the formation of a butyltelluromagnesium bromide intermediate (BuTeMgBr).
In the second step, this intermediate is subjected to oxidation, typically by bubbling air through the reaction mixture. The oxidation couples two butyltelluro- moieties to form the desired this compound, which is a reddish-brown liquid. The overall reaction scheme is as follows:
-
Formation of Grignard Reagent: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr
-
Reaction with Tellurium and Oxidation: CH₃CH₂CH₂CH₂MgBr + Te → CH₃CH₂CH₂CH₂TeMgBr 2 CH₃CH₂CH₂CH₂TeMgBr + ½ O₂ + H₂O → (CH₃CH₂CH₂CH₂)₂Te₂ + 2 MgBr(OH)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromobutane | 1.0 eq | Inferred |
| Magnesium Turnings | 1.1 eq | Inferred |
| Tellurium Powder | 1.0 eq | Inferred |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Grignard Formation Temperature | Room Temperature to Reflux | Inferred |
| Reaction with Tellurium Temperature | 0 °C to Room Temperature | Inferred |
| Reaction Time | 2-4 hours | Inferred |
| Product | ||
| Product Name | This compound | |
| Appearance | Reddish-brown oil | Inferred |
| Molecular Formula | C₈H₁₈Te₂ | |
| Molecular Weight | 370.42 g/mol | |
| Theoretical Yield | Based on starting tellurium | |
| Expected Yield | 85-95% | Inferred from related syntheses[1] |
Experimental Protocol
This protocol details the synthesis of this compound on a 50 mmol scale. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1-Bromobutane (6.85 g, 50 mmol)
-
Magnesium turnings (1.34 g, 55 mmol)
-
Tellurium powder (6.38 g, 50 mmol)
-
Anhydrous tetrahydrofuran (THF), 150 mL
-
Iodine crystal (for initiating the Grignard reaction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Grignard Reagent: a. Place the magnesium turnings in the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small crystal of iodine to the flask. c. Add 20 mL of anhydrous THF to the flask. d. Dissolve the 1-bromobutane in 50 mL of anhydrous THF and add it to the dropping funnel. e. Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Tellurium: a. Cool the Grignard reagent solution to 0 °C using an ice bath. b. In a separate flask, suspend the tellurium powder in 50 mL of anhydrous THF. c. Slowly add the tellurium suspension to the stirred Grignard reagent solution. The addition is exothermic. Maintain the temperature below 20 °C. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The color of the reaction mixture will change as the tellurium is consumed.
-
Oxidation and Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. c. Remove the flask from the ice bath and bubble air through the stirred mixture for 1-2 hours. The color of the organic layer should intensify to a deep reddish-brown. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with diethyl ether or hexane (2 x 50 mL). f. Combine the organic layers and wash with brine (50 mL). g. Dry the organic layer over anhydrous magnesium sulfate. h. Filter the solution through a pad of diatomaceous earth to remove any fine black precipitate. i. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a reddish-brown oil.
-
Purification: a. The crude product can be purified by flash column chromatography on silica gel.[1] b. Elute with hexane to remove any non-polar impurities. The this compound will elute as a reddish-brown band. c. Collect the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
References
Application Notes and Protocols: Dibutyl Ditelluride in Organic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyl ditelluride as a reagent in organic cross-coupling reactions, enabling the formation of carbon-tellurium (C-Te) bonds. The protocols detailed below are aimed at researchers in organic synthesis, medicinal chemistry, and materials science who are interested in incorporating organotellurium moieties into complex molecules.
Introduction
Organotellurium compounds are valuable intermediates in organic synthesis due to the unique reactivity of the carbon-tellurium bond. This compound ((BuTe)₂) serves as a practical and efficient precursor to the nucleophilic butyltellurolate anion (BuTe⁻), which can participate in cross-coupling reactions to form unsymmetrical alkyl-aryl tellurides. These products can be further functionalized, making this compound a versatile reagent for the introduction of a butyltelluro group. This methodology is particularly relevant in the synthesis of novel materials and as intermediates in the preparation of more complex molecules. While palladium-catalyzed cross-coupling reactions are ubiquitous in organic synthesis, the use of copper catalysis offers a complementary and sometimes more efficient route for the formation of C-Te bonds from organotellurolates.
Application: Copper-Catalyzed Cross-Coupling of this compound with Aryl Iodides
A primary application of this compound is in the synthesis of aryl butyl tellurides via a copper-catalyzed cross-coupling reaction. In this process, this compound is first reduced in situ to generate a lithium or sodium n-butyltellurolate. This nucleophilic species then couples with an aryl iodide in the presence of a copper(I) catalyst to afford the corresponding aryl butyl telluride. This reaction is notable for its mild conditions and good to excellent yields.
General Reaction Scheme
The overall transformation can be represented as a two-step, one-pot procedure:
-
In Situ Generation of Butyltellurolate: (BuTe)₂ + 2 M → 2 BuTeM (where M = Li or Na)
-
Copper-Catalyzed Cross-Coupling: BuTeM + Ar-I --(CuI catalyst)--> Ar-TeBu + MI
Quantitative Data
The following table summarizes the results for the copper-catalyzed cross-coupling of in situ generated n-butyltellurolate with various aryl iodides. The data is based on a study by Silva and Comasseto which explored the reaction of lithium n-butyltellurolate with aryl iodides.[1]
| Entry | Aryl Iodide | Co-solvent (with THF) | Catalyst (5 mol%) | Yield (%) |
| 1 | Phenyl iodide | None | None | 25 |
| 2 | Phenyl iodide | None | CuI | 48 |
| 3 | Phenyl iodide | DMSO | CuI | 85 |
| 4 | Phenyl iodide | Dioxane | CuI | 56 |
| 5 | Phenyl iodide | DMF | CuI | 94 |
| 6 | Phenyl iodide | DMF | CuBr | 82 |
| 7 | Phenyl iodide | DMF | CuSO₄ | 48 |
| 8 | Phenyl iodide | DMF | CuCN | 80 |
| 9 | Phenyl iodide | DMF | Cu(OAc)₂ | 77 |
Data extracted from a study on the cross-coupling of lithium n-butyltellurolate with phenyl iodide, which is generated from this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of this compound, a necessary precursor for the cross-coupling reactions. The synthesis involves the reduction of elemental tellurium followed by alkylation with an n-butyl halide.[2]
Materials:
-
Tellurium powder (Te)
-
Sodium borohydride (NaBH₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
n-Butyl bromide (BuBr)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium borohydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add tellurium powder (1.0 eq).
-
Heat the resulting mixture to 60 °C and stir for 1 hour. The mixture will turn dark purple, indicating the formation of sodium ditelluride (Na₂Te₂).
-
Cool the reaction mixture to room temperature (25 °C).
-
Slowly add n-butyl bromide (1.2 eq) to the reaction mixture.
-
Continue stirring at 25 °C for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether or hexanes.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as a red oil. Purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Copper-Catalyzed Cross-Coupling of this compound with Aryl Iodides
This protocol details the one-pot synthesis of aryl butyl tellurides starting from this compound.
Materials:
-
This compound
-
Lithium metal or Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In Situ Generation of Lithium n-Butyltellurolate: To a solution of this compound (0.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add small pieces of lithium metal (1.0 mmol) or a reducing agent like NaBH₄. Stir the mixture at room temperature until the characteristic red color of the ditelluride disappears, indicating the formation of lithium n-butyltellurolate (a colorless solution).
-
Cross-Coupling Reaction: In a separate flask, add the aryl iodide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and anhydrous DMF (1 mL) under a nitrogen atmosphere.
-
Transfer the freshly prepared solution of lithium n-butyltellurolate to the flask containing the aryl iodide and catalyst via cannula.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl butyl telluride.
Visualizations
Experimental Workflow
References
Application Notes & Protocols for Low-Temperature Synthesis of Nanoparticles with Dibutyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the low-temperature synthesis of metal telluride nanoparticles using dibutyl ditelluride as a tellurium precursor. The methodologies outlined are designed to be adaptable for various research and development applications, particularly in the biomedical and pharmaceutical fields.
Introduction
Diorganyl ditellurides (R-Te-Te-R) are versatile precursors for the synthesis of metal telluride nanomaterials due to the labile Te-Te bond, which can be cleaved under relatively mild conditions. This compound, as a specific organotellurium source, offers potential advantages in low-temperature synthesis routes, which are often desirable for producing high-quality, monodisperse nanoparticles with minimal environmental impact. The resulting metal telluride nanoparticles, such as cadmium telluride (CdTe) and copper telluride (CuTe), are of significant interest for applications ranging from bio-imaging to targeted drug delivery, owing to their unique optical and electronic properties. Nanoparticle-based systems can enhance drug solubility, improve bioavailability, and enable controlled release and targeted delivery, thereby reducing off-target toxicity.
Applications in Drug Development
The nanoparticles synthesized via the described protocols have potential applications in several areas of drug development:
-
Bio-imaging and Diagnostics: Quantum dots (QDs) synthesized from materials like CdTe exhibit size-tunable fluorescence, making them excellent probes for in vitro and in vivo imaging of biological processes and for diagnostic assays.
-
Targeted Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as tumors. This enhances the therapeutic efficacy of conjugated drugs while minimizing systemic side effects.
-
Controlled Release Systems: Therapeutic agents can be encapsulated within or conjugated to the nanoparticles. The release of the drug can be controlled by the nanoparticle's degradation rate or triggered by specific stimuli (e.g., pH, temperature) at the target site.
Experimental Protocols
The following are detailed protocols for the synthesis of metal telluride nanoparticles using this compound.
Protocol 1: Synthesis of Copper Telluride (CuTe) Nanocrystals
This protocol is adapted from methods for synthesizing copper telluride nanocrystals using dialkyl ditelluride precursors at moderate temperatures.
Materials:
-
Copper(I) chloride (CuCl)
-
This compound ((C₄H₉)₂Te₂)
-
Oleylamine (technical grade, 70%)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation of Precursor Solution:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine 1 mmol of CuCl with 10 mL of oleylamine.
-
Heat the mixture to 120°C under a steady flow of argon or nitrogen gas.
-
Stir vigorously until the CuCl dissolves completely, forming a clear solution.
-
-
Injection of Tellurium Precursor:
-
In a separate vial under an inert atmosphere, dissolve 0.5 mmol of this compound in 2 mL of oleylamine.
-
Rapidly inject this this compound solution into the hot copper precursor solution.
-
-
Nanoparticle Growth:
-
Maintain the reaction temperature at 135°C for 15 minutes to allow for nanoparticle nucleation and growth. The solution should change color, indicating the formation of nanoparticles.
-
-
Isolation and Purification:
-
After 15 minutes, cool the reaction mixture to room temperature.
-
Add 20 mL of anhydrous toluene to the flask to disperse the nanoparticles.
-
Precipitate the nanoparticles by adding 40 mL of anhydrous methanol and centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and washing step two more times to remove any unreacted precursors and excess oleylamine.
-
Finally, disperse the purified CuTe nanocrystals in a minimal amount of toluene for storage and characterization.
-
Workflow for CuTe Nanocrystal Synthesis
Caption: Experimental workflow for the synthesis of CuTe nanocrystals.
Quantitative Data
The following table summarizes expected quantitative data from the synthesis of CuTe nanocrystals based on the protocol above. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | Value | Method of Analysis |
| Precursors | ||
| Copper(I) Chloride | 99.0 mg (1 mmol) | Gravimetric |
| This compound | 171.8 mg (0.5 mmol) | Gravimetric |
| Reaction Conditions | ||
| Reaction Temperature | 135 °C | Thermocouple |
| Reaction Time | 15 minutes | Timer |
| Product Characteristics | ||
| Average Nanoparticle Size | 15 ± 3 nm | Transmission Electron Microscopy (TEM) |
| Crystal Phase | Vulcanite (CuTe) | X-ray Diffraction (XRD) |
| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ at 450 nm | UV-Vis Spectroscopy |
| Quantum Yield | ~5% | Photoluminescence Spectroscopy |
| Yield | ||
| Product Yield | ~75% (based on Te precursor) | Gravimetric analysis after purification |
Signaling and Application Pathways
Diagram of a Functionalized Nanoparticle for Targeted Drug Delivery
The diagram below illustrates the conceptual design of a metal telluride nanoparticle functionalized for targeted drug delivery to a cancer cell.
Caption: Functionalized nanoparticle for targeted drug delivery.
Applications of Dibutyl Ditelluride in Semiconductor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl ditelluride ((C₄H₉)₂Te₂) is an organotellurium compound that serves as a precursor for the synthesis of tellurium-containing semiconductor materials. As a member of the dialkyl ditelluride family, it offers a less hazardous and more manageable alternative to highly toxic and pyrophoric tellurium sources like hydrogen telluride (H₂Te) gas. The relatively weak Te-Te bond in this compound allows for its decomposition at moderate temperatures, making it suitable for both solution-phase synthesis of nanocrystals and vapor-phase deposition techniques. This document provides an overview of its applications, detailed experimental protocols adapted from related precursors, and quantitative data where available.
Key Applications in Semiconductor Research
This compound is primarily utilized as a tellurium source for the fabrication of various metal telluride semiconductors. These materials exhibit unique optical and electronic properties, making them valuable in a range of applications:
-
Quantum Dots (QDs): Cadmium telluride (CdTe), lead telluride (PbTe), and other semiconductor nanocrystals synthesized using dialkyl ditelluride precursors exhibit quantum confinement effects, with applications in bio-imaging, LEDs, and solar cells.
-
Thermoelectric Materials: Bismuth telluride (Bi₂Te₃) and antimony telluride (Sb₂Te₃) are important thermoelectric materials for waste heat recovery and solid-state cooling. This compound can be employed in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow thin films of these materials.
-
Phase-Change Memory: Germanium-antimony-tellurium (GST) alloys are the leading materials for phase-change random-access memory (PC-RAM). Dialkyl ditellurides are potential precursors for the deposition of these chalcogenide thin films.
-
Photodetectors and Sensors: The unique electronic band structures of metal tellurides make them suitable for detecting various wavelengths of light and for chemical sensing applications.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈Te₂ | |
| Molecular Weight | 369.43 g/mol | |
| Boiling Point | 93 °C at 0.5 mmHg | [1] |
| CAS Number | 77129-69-2 | [1] |
Experimental Protocols
Due to the limited availability of detailed experimental protocols specifically citing this compound, the following section provides an adapted protocol for the synthesis of metal telluride nanocrystals. This protocol is based on a reported synthesis using a long-chain dialkyl ditelluride (didodecyl ditelluride) for copper telluride nanocrystals and represents a general approach that can be optimized for this compound and other target semiconductor materials.[2]
Adapted Protocol: Synthesis of Metal Telluride Nanocrystals
This protocol describes a non-phosphine, solution-phase synthesis of metal telluride nanocrystals using a dialkyl ditelluride precursor.
1. Materials:
-
Metal precursor (e.g., copper(I) iodide, cadmium oxide)
-
This compound
-
Solvent (e.g., 1-octadecene)
-
Ligand/capping agent (e.g., oleylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
2. Experimental Procedure:
-
Preparation of the Metal Precursor Solution:
-
In a three-neck flask, combine the metal precursor (e.g., 1 mmol) with the solvent (e.g., 20 mL) and ligand (e.g., 5 mL).
-
Degas the mixture by heating under vacuum (e.g., at 120 °C for 1 hour) and then switch to an inert atmosphere.
-
-
Preparation of the Tellurium Precursor Solution:
-
In a separate flask, dissolve this compound (e.g., 0.5 mmol) in the solvent (e.g., 10 mL) under an inert atmosphere.
-
-
Nanocrystal Growth:
-
Heat the metal precursor solution to the desired reaction temperature (e.g., 130-160 °C). The optimal temperature will depend on the desired phase and morphology of the nanocrystals.[2]
-
Rapidly inject the tellurium precursor solution into the hot reaction mixture with vigorous stirring.
-
Allow the reaction to proceed for a specific time (e.g., 5-30 minutes) to control the size and shape of the nanocrystals.
-
-
Isolation and Purification of Nanocrystals:
-
Quench the reaction by rapid cooling in an ice bath.
-
Precipitate the nanocrystals by adding a non-solvent (e.g., ethanol) and centrifuging the mixture.
-
Discard the supernatant and redisperse the nanocrystal pellet in a nonpolar solvent (e.g., toluene or hexane).
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.
-
3. Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanocrystals.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase of the synthesized material.
-
UV-Vis-NIR Spectroscopy: To analyze the optical properties and determine the band gap of the nanocrystals.
Protocol Parameters for Different Semiconductor Nanocrystals (Adapted)
The following table provides hypothetical starting parameters for the synthesis of different types of semiconductor nanocrystals using this compound, based on general knowledge of nanocrystal synthesis. These parameters will require optimization.
| Target Material | Metal Precursor | Ligand | Solvent | Injection Temp. (°C) | Growth Time (min) |
| CdTe | Cadmium Oxide | Oleic Acid, Trioctylphosphine | 1-Octadecene | 200 - 250 | 5 - 15 |
| PbTe | Lead(II) Acetate | Oleic Acid, Oleylamine | 1-Octadecene | 150 - 180 | 10 - 20 |
| Cu₂Te | Copper(I) Chloride | Oleylamine | 1-Octadecene | 130 - 150 | 15 - 30 |
Reaction Pathway and Experimental Workflow
The synthesis of metal telluride nanocrystals using this compound generally proceeds through the thermal decomposition of the precursor to generate reactive tellurium species, which then react with metal ions in solution.
Caption: A generalized workflow for the synthesis of metal telluride nanocrystals.
The underlying chemical process involves the cleavage of the Te-Te bond in this compound, followed by the reaction with metal cations.
Caption: A simplified diagram of the reaction pathway.
Conclusion
This compound is a promising precursor for the synthesis of a variety of semiconductor materials. Its moderate reactivity and lower hazard profile compared to other tellurium sources make it an attractive option for both academic research and industrial applications. While specific, detailed protocols for its use are not widely published, the provided adapted protocols and general principles offer a solid starting point for researchers to develop their own synthetic procedures for novel telluride-based nanomaterials. Further research into the precise decomposition mechanisms and reaction kinetics of this compound will enable more controlled and reproducible synthesis of advanced semiconductor materials.
References
Application Notes and Protocols for Dibutyl Ditelluride in Metal-Organic Chemical Vapor Deposition (MOCVD)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dibutyl ditelluride ((C₄H₉)₂Te₂) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of tellurium-containing thin films.
Introduction
This compound is an organotellurium compound that serves as a volatile and effective precursor for the deposition of high-purity telluride thin films. Its physical and chemical properties make it a suitable candidate for MOCVD processes, particularly for the synthesis of binary and ternary II-VI semiconductor materials such as Cadmium Telluride (CdTe) and Zinc Telluride (ZnTe). These materials are of significant interest for applications in photovoltaics, infrared detectors, and other optoelectronic devices. The relatively weak Te-Te bond in the ditelluride molecule facilitates its decomposition at moderate temperatures, allowing for controlled film growth.[1]
Precursor Properties: this compound
A thorough understanding of the precursor's properties is crucial for designing a successful MOCVD process. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈Te₂ | [2][3] |
| Molecular Weight | 369.43 g/mol | [2][3] |
| Boiling Point | 93 °C (at 0.5 mmHg) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 57.3 ± 1.0 kJ/mol | [2] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Storage | Refrigerator (+4°C) | [4] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
MOCVD Process Overview and Workflow
The MOCVD process for depositing telluride thin films using this compound involves the transport of the vaporized precursor into a reaction chamber where it thermally decomposes on a heated substrate. A co-reactant, typically a metal-organic precursor of cadmium or zinc, is simultaneously introduced to form the desired thin film.
Caption: MOCVD experimental workflow for telluride thin film deposition.
Experimental Protocols
The following protocols provide a starting point for the deposition of CdTe and ZnTe thin films using this compound. Note: These are generalized protocols and will require optimization based on the specific MOCVD reactor configuration and desired film properties.
General Substrate Preparation
-
Select a suitable substrate (e.g., glass, silicon, or previously deposited layers).
-
Clean the substrate sequentially in an ultrasonic bath with trichloroethylene, acetone, and methanol for 10 minutes each.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate using a nitrogen gun.
-
Load the substrate into the MOCVD reactor.
Protocol for Cadmium Telluride (CdTe) Deposition
This protocol is based on typical conditions for MOCVD of CdTe, adapted for the use of this compound.
Precursors:
-
Tellurium Source: this compound ((C₄H₉)₂Te₂)
-
Cadmium Source: Dimethylcadmium (DMCd)
MOCVD Growth Parameters (Starting Point):
| Parameter | Value | Notes |
| Substrate Temperature | 350 - 450 °C | A key parameter influencing crystallinity and growth rate. |
| This compound Bubbler Temperature | 40 - 60 °C | Adjust to achieve the desired vapor pressure. |
| DMCd Bubbler Temperature | 10 - 20 °C | Standard for this precursor. |
| Carrier Gas (H₂ or N₂) Flow through (C₄H₉)₂Te₂ | 10 - 50 sccm | To be optimized based on desired VI/II ratio. |
| Carrier Gas (H₂ or N₂) Flow through DMCd | 5 - 20 sccm | To be optimized based on desired VI/II ratio. |
| Total Reactor Flow Rate | 1 - 5 slm | Dilution with additional carrier gas may be necessary. |
| Reactor Pressure | 100 - 400 Torr | Influences gas flow dynamics and boundary layer thickness. |
| VI/II Ratio (Te/Cd) | 1.5 - 3.0 | Critical for controlling stoichiometry and film properties. |
Protocol for Zinc Telluride (ZnTe) Deposition
This protocol provides a starting point for the MOCVD of ZnTe using this compound.
Precursors:
-
Tellurium Source: this compound ((C₄H₉)₂Te₂)
-
Zinc Source: Diethylzinc (DEZn) or Dimethylzinc (DMZn)
MOCVD Growth Parameters (Starting Point):
| Parameter | Value | Notes |
| Substrate Temperature | 300 - 400 °C | Lower temperatures are often used for ZnTe compared to CdTe. |
| This compound Bubbler Temperature | 40 - 60 °C | Adjust to achieve the desired vapor pressure. |
| DEZn/DMZn Bubbler Temperature | 0 - 10 °C | Standard for these precursors. |
| Carrier Gas (H₂ or N₂) Flow through (C₄H₉)₂Te₂ | 10 - 50 sccm | To be optimized based on desired VI/II ratio. |
| Carrier Gas (H₂ or N₂) Flow through DEZn/DMZn | 5 - 20 sccm | To be optimized based on desired VI/II ratio. |
| Total Reactor Flow Rate | 1 - 5 slm | Dilution with additional carrier gas may be necessary. |
| Reactor Pressure | 100 - 400 Torr | Influences gas flow dynamics and boundary layer thickness. |
| VI/II Ratio (Te/Zn) | 1.0 - 2.5 | Important for achieving p-type conductivity in ZnTe. |
Characterization of Deposited Films
After deposition, the thin films should be characterized to determine their properties. The logical flow for characterization is outlined below.
References
Application Notes and Protocols: Synthesis of Dialkyl Ditellurides Using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dialkyl ditellurides, an important class of organotellurium compounds, utilizing sodium borohydride as a reducing agent. This method offers a selective and efficient pathway under mild conditions, avoiding the harsh reaction conditions and formation of side products often associated with other synthetic routes.
Introduction
Dialkyl ditellurides are significant compounds in organic synthesis and are of particular interest in the development of novel therapeutic agents. The synthesis often involves the reduction of elemental tellurium to form a telluride or ditelluride anion, which is then reacted with an alkylating agent. Sodium borohydride (NaBH₄) has emerged as a key reagent in this process, enabling the selective synthesis of dialkyl ditellurides in modest to good yields.[1][2][3][4] This method is advantageous as it mitigates the formation of dialkyl tellurides as byproducts, which are often difficult to separate.[1][2][3][4]
Reaction Mechanism and Workflow
The synthesis of dialkyl ditellurides using sodium borohydride proceeds in a two-step, one-pot reaction. First, elemental tellurium is reduced by sodium borohydride in a suitable solvent, such as N,N-dimethylformamide (DMF), to form sodium ditelluride (Na₂Te₂). This intermediate is then reacted in situ with an alkyl halide to yield the desired dialkyl ditelluride.
The proposed reaction pathway involves the reduction of elemental tellurium to the ditelluride dianion (Te₂²⁻) by NaBH₄.[4][5] This dianion can be further reduced to the telluride dianion (Te²⁻), which would lead to the formation of the dialkyl telluride byproduct.[4] However, by carefully controlling the reaction conditions, such as the stoichiometry of NaBH₄, temperature, and reaction time, the formation of the ditelluride can be favored.[4][5]
Caption: General workflow for the two-step, one-pot synthesis of dialkyl ditellurides.
Caption: Proposed reaction mechanism for the synthesis of dialkyl ditellurides.
Experimental Protocols
The following is a general procedure for the synthesis of dialkyl ditellurides using sodium borohydride. This protocol is based on optimized conditions reported in the literature.[6]
Materials:
-
Elemental Tellurium (Te) powder
-
Sodium borohydride (NaBH₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Alkyl halide (R-X)
-
n-Hexane or Ethyl acetate
-
Brine solution
-
Water (deionized)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reduction of Tellurium:
-
Under a nitrogen atmosphere, add sodium borohydride (1.0 to 1.57 mmol, 1.0 eq) to the flask.
-
Add anhydrous DMF (2.4 mL).
-
To this stirred mixture, add elemental tellurium powder (1.57 mmol, 1.0 eq).
-
Heat the resulting mixture to 60 °C and stir for 1 hour. The solution will turn a dark purple color, indicating the formation of sodium ditelluride.[6][7]
-
-
Alkylation:
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with water (50 mL).
-
Extract the aqueous layer with n-hexane or ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation: Synthesis of Various Dialkyl Ditellurides
The following table summarizes the synthesis of various dialkyl ditellurides using the described method, highlighting the alkyl halide used, reaction time, and isolated yields.
| Entry | Alkyl Halide | Reaction Time (h) | Product | Isolated Yield (%) |
| 1 | n-Hexyl bromide | 3 | Di-n-hexyl ditelluride | 76 |
| 2 | n-Butyl bromide | 3 | Di-n-butyl ditelluride | 81 |
| 3 | n-Pentyl bromide | 3 | Di-n-pentyl ditelluride | 80 |
| 4 | n-Octyl bromide | 3 | Di-n-octyl ditelluride | 84 |
| 5 | Isopropyl bromide | 3 | Di-isopropyl ditelluride | 79 |
| 6 | 3-Bromopentane | 3 | Di-(pentan-3-yl) ditelluride | 77 |
| 7 | Cyclobutyl bromide | 5 | Dicyclobutyl ditelluride | 67 |
| 8 | Cyclopentyl bromide | 5 | Dicyclopentyl ditelluride | 66 |
| 9 | Cyclohexyl bromide | 20 | Dicyclohexyl ditelluride | 59 |
Data adapted from Kim, C., et al. (2022). Molecules, 27(24), 8991.[1][4][6]
Concluding Remarks
The use of sodium borohydride for the synthesis of dialkyl ditellurides provides a reliable and selective method suitable for a range of alkyl halides.[1][2][3] The mild reaction conditions and good to modest yields make this an attractive approach for researchers in organic synthesis and medicinal chemistry. The provided protocols and data serve as a valuable resource for the practical application of this synthetic strategy. Further optimization of reaction parameters may be necessary for specific substrates to maximize yields and purity.
References
- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides [ouci.dntb.gov.ua]
- 3. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibutyl Ditelluride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibutyl ditelluride. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this compound synthesis are often traced back to suboptimal reaction conditions, particularly in the reduction of elemental tellurium and the subsequent alkylation step. Key factors to consider are the stoichiometry of the reducing agent, reaction temperature, and reaction time. Incomplete reduction of tellurium or side reactions can significantly lower the yield of the desired ditelluride.
To improve your yield, it is crucial to carefully control the amount of the reducing agent, sodium borohydride (NaBH₄). An equimolar amount of NaBH₄ relative to tellurium is often optimal for selectively forming the ditelluride species (Na₂Te₂).[1][2] Additionally, the temperature and duration of both the reduction and alkylation steps play a critical role. Based on optimized protocols for similar dialkyl ditellurides, a two-step temperature profile is recommended: an initial higher temperature for the reduction followed by a lower temperature for the alkylation.[1][2]
Q2: I am observing a significant amount of a byproduct, which I suspect is dibutyl telluride. How can I minimize its formation?
A2: The formation of dibutyl telluride as a byproduct is a common issue in this synthesis.[2][3] This occurs when the ditelluride dianion (Te₂²⁻) is further reduced to the telluride dianion (Te²⁻), which then reacts with the butyl halide. The key to minimizing this side reaction is to control the amount of the reducing agent and the reaction conditions.
Using an excess of sodium borohydride will favor the formation of the telluride byproduct.[4] Studies on the synthesis of dialkyl ditellurides have shown that a 1:1 molar ratio of tellurium to NaBH₄ is effective in selectively producing the ditelluride.[1][2] Adhering to this stoichiometry is the most critical step in suppressing the formation of dibutyl telluride.
Q3: The reaction to form the sodium ditelluride intermediate (the solution turning dark purple) seems sluggish or incomplete. What could be the problem?
A3: A sluggish or incomplete initial reaction, indicated by the slow development or lack of a deep purple color, typically points to issues with the reagents or the reaction setup. Ensure that the tellurium powder is of a fine mesh to maximize its surface area for reaction. The solvent, typically N,N-dimethylformamide (DMF), must be anhydrous, as moisture can interfere with the reducing agent.[1][5]
Additionally, the reaction temperature during the reduction of tellurium is important. A moderately elevated temperature, for example 60 °C, has been shown to facilitate the formation of sodium ditelluride efficiently.[1][2] If the reaction is still slow, consider gently heating the mixture to the recommended temperature while ensuring the reaction is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: How can I effectively purify the crude this compound from unreacted starting materials and byproducts?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A non-polar eluent, such as hexane or a mixture of hexanes and ethyl acetate, is generally effective in separating the desired product from polar impurities and baseline materials. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.
For the removal of unreacted tellurium, a simple filtration step after dilution with a suitable organic solvent can be performed before chromatographic purification.[6] If dibutyl telluride is a significant byproduct, careful column chromatography is necessary to separate it from the desired ditelluride.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of dialkyl ditelluride synthesis, which can be applied to the synthesis of this compound.
Table 1: Effect of NaBH₄ Stoichiometry on Yield and Selectivity
| Molar Equivalents of NaBH₄ (relative to Te) | Yield of this compound (%) | Yield of Dibutyl Telluride (%) |
| 0.5 | 45 | <5 |
| 1.0 | 84 | <5 |
| 1.5 | 62 | 21 |
| 2.0 | 35 | 58 |
| 2.5 | 11 | 82 |
Data adapted from optimized synthesis of di-n-hexyl ditelluride.[1][2]
Table 2: Effect of Temperature on the Reduction of Tellurium
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 25 | 1 | 31 |
| 40 | 1 | 56 |
| 60 | 1 | 84 |
| 80 | 1 | 79 |
Data based on a 1:1 molar ratio of Te to NaBH₄.[1][2]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the optimized conditions for the selective synthesis of dialkyl ditellurides.[1][2]
-
Preparation of Sodium Ditelluride:
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To a stirred mixture of elemental tellurium (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium borohydride (1.0 eq) under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to 60 °C and stir for 1 hour. The solution should turn a deep purple color, indicating the formation of sodium ditelluride.
-
-
Alkylation Reaction:
-
Cool the reaction mixture to room temperature (25 °C).
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Add 1-bromobutane (1.2 eq) dropwise to the stirred solution.
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Continue stirring at 25 °C for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dibutyl Ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dibutyl ditelluride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reducing elemental tellurium with sodium borohydride (NaBH₄) followed by alkylation with butyl bromide.
Issue 1: Low Yield of this compound
Possible Causes:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
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Suboptimal stoichiometry: The ratio of reactants, particularly the reducing agent (NaBH₄), is crucial for maximizing the yield of the desired ditelluride.
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Loss of product during workup: this compound can be lost during extraction and purification steps if not performed carefully.
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Decomposition of the product: Dialkyl ditellurides can be sensitive to air and light, leading to decomposition.[1]
Troubleshooting Steps:
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Verify Reaction Conditions:
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Ensure the reduction of tellurium with NaBH₄ is carried out at the recommended temperature (e.g., 60°C) for a sufficient duration (e.g., 1 hour) to ensure the formation of the sodium ditelluride intermediate.[2]
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Check that the subsequent reaction with butyl bromide is performed at the optimal temperature (e.g., 25°C) and for the recommended time (e.g., 3-5 hours).[2]
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-
Optimize Reagent Stoichiometry:
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Improve Workup Procedure:
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Perform extractions efficiently to minimize the loss of product in the aqueous phase.
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Be cautious during solvent removal, as this compound can be volatile under high vacuum.
-
-
Handle with Care:
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Protect the reaction mixture and the purified product from light.
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Issue 2: High Contamination with Dibutyl Telluride
Possible Causes:
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Over-reduction of tellurium: The primary cause is the further reduction of the ditelluride dianion (Te₂²⁻) to the telluride dianion (Te²⁻), which then reacts with butyl bromide to form dibutyl telluride.[2]
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Excess of reducing agent: Using too much NaBH₄ promotes the formation of the telluride dianion.[1][2]
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High reaction temperature: Elevated temperatures during the reduction step can favor the formation of the telluride byproduct.[1]
Troubleshooting Steps:
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Control Stoichiometry of NaBH₄:
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Use the optimal molar ratio of NaBH₄ to tellurium. A 1:1 molar ratio is often recommended for selective synthesis of the ditelluride.[2]
-
-
Maintain Optimal Reaction Temperature:
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Avoid excessively high temperatures during the reduction of tellurium. A temperature of 60°C is generally effective for the formation of sodium ditelluride.[2]
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Purification:
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Separating this compound from dibutyl telluride can be challenging due to their similar physical properties.[1]
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Column chromatography using silica gel is the recommended method for purification.
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Issue 3: Difficulty in Purifying the Product by Column Chromatography
Possible Causes:
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Inappropriate stationary phase: The choice of adsorbent is critical for effective separation.
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Incorrect eluent system: The polarity of the solvent system must be optimized to achieve good separation between the desired product and impurities.
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Co-elution of product and byproduct: Due to their similar polarities, this compound and dibutyl telluride may elute very close to each other.
Troubleshooting Steps:
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Select the Right Stationary Phase:
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Silica gel (230-400 mesh) is a suitable stationary phase for the purification of dialkyl ditellurides.
-
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Optimize the Eluent System:
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A common and effective eluent system is a gradient of n-hexane and dichloromethane (CH₂Cl₂). Start with a non-polar solvent like n-hexane to elute non-polar impurities.
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Gradually increase the polarity by adding CH₂Cl₂ to elute the this compound. A suggested gradient is starting with 100% n-hexane and moving to a 1:5 mixture of CH₂Cl₂/n-hexane.
-
-
Monitor the Separation:
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Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the main side product in the synthesis of this compound and why is it formed?
A1: The primary side product is dibutyl telluride. It is formed due to the over-reduction of elemental tellurium. The reducing agent, NaBH₄, can reduce tellurium to both the ditelluride dianion (Te₂²⁻) and the telluride dianion (Te²⁻). The telluride dianion then reacts with butyl bromide to yield dibutyl telluride.[2]
Q2: How can I minimize the formation of dibutyl telluride?
A2: To minimize the formation of dibutyl telluride, you should carefully control the reaction conditions. The key factors are the stoichiometry of the reducing agent (NaBH₄) and the reaction temperature. Using an optimal amount of NaBH₄ (around 1.0 equivalent relative to tellurium) and maintaining a moderate reaction temperature (e.g., 60°C) during the reduction step will favor the formation of the desired this compound.[2]
Q3: What are the best practices for handling and storing this compound?
A3: this compound, like other dialkyl ditellurides, can be sensitive to air and light, which may cause it to decompose back to elemental tellurium.[1] It is best to store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and protected from light in a cool, dark place.
Q4: Can I use other alkylating agents besides butyl bromide?
A4: Yes, this synthetic methodology is applicable to a range of primary and secondary alkyl bromides to produce the corresponding dialkyl ditellurides.[2] However, the reaction conditions may need to be optimized for different alkyl halides.
Q5: What are the potential side reactions involving the solvent DMF?
A5: While DMF is a common solvent for this reaction, it can potentially participate in side reactions under certain conditions, especially in the presence of strong bases or reducing agents. However, in the standard synthesis of this compound, side reactions involving DMF are not reported as a major issue. It is important to use anhydrous DMF to avoid side reactions of NaBH₄ with water.
Data Presentation
Table 1: Effect of NaBH₄ Stoichiometry on the Ratio of Di-n-hexyl Ditelluride to Di-n-hexyl Telluride
| Entry | Equivalents of NaBH₄ | Yield (%) | Ratio of Ditelluride : Telluride |
| 1 | 0.8 | 65 | 95 : 5 |
| 2 | 1.0 | 78 | 93 : 7 |
| 3 | 1.2 | 82 | 85 : 15 |
| 4 | 1.5 | 85 | 70 : 30 |
Data adapted from a study on the synthesis of di-n-hexyl ditelluride, which is analogous to this compound and demonstrates the general trend.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the selective synthesis of dialkyl ditellurides.[2]
Materials:
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Tellurium powder
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Sodium borohydride (NaBH₄)
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Anhydrous N,N-Dimethylformamide (DMF)
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Butyl bromide
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n-Hexane
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Dichloromethane (CH₂Cl₂)
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Magnesium sulfate (MgSO₄)
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Silica gel (230-400 mesh)
Procedure:
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Formation of Sodium Ditelluride:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend tellurium powder (1.0 eq) in anhydrous DMF.
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Add sodium borohydride (1.0 eq) to the suspension.
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Heat the mixture to 60°C and stir for 1 hour. The solution should turn dark, indicating the formation of sodium ditelluride.
-
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Alkylation:
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Cool the reaction mixture to 25°C.
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Add butyl bromide (1.2 eq) dropwise to the mixture.
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Stir the reaction at 25°C for 3-5 hours. Monitor the reaction progress by TLC.
-
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Workup:
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Once the reaction is complete, quench the reaction by adding water.
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Extract the product with n-hexane or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
-
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Purification:
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Purify the crude product by column chromatography on silica gel.
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Elute with a gradient of n-hexane and dichloromethane, starting with 100% n-hexane and gradually increasing the polarity.
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Collect the fractions containing the pure this compound (a reddish-orange oil).
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Confirm the purity and identity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Purification of Dibutyl Ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dibutyl ditelluride from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproduct is dibutyl telluride (C8H18Te).[1][2] The formation of dibutyl telluride versus the desired this compound is highly dependent on the reaction conditions, such as the stoichiometry of the reducing agent and the reaction temperature.[1] In syntheses employing sodium borohydride as a reducing agent, borane (BH3) and hydrogen gas (H2) may also be generated as byproducts.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of this compound from its byproducts. Use silica gel plates as the stationary phase and a nonpolar solvent system, such as hexane, as the mobile phase.
Q3: How do I visualize the spots on a TLC plate?
A3: Organotellurium compounds can often be visualized on a TLC plate using a UV lamp, under which they may appear as dark spots on a fluorescent background.[3][4] Staining with iodine vapor is another common method; the plate is placed in a chamber containing iodine crystals, and the compounds will appear as brown spots.[5][6]
Q4: Is this compound stable during purification?
A4: this compound can be sensitive to air, light, and heat due to the relatively weak tellurium-tellurium bond.[1] To minimize decomposition, it is recommended to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and to avoid excessive heating.
Q5: Which purification method is best for my sample?
A5: The choice of purification method depends on the scale of your reaction and the purity required. Column chromatography is excellent for achieving high purity on a small to medium scale. Vacuum distillation is a good option for larger quantities of thermally stable liquids, provided there is a sufficient difference in boiling points between the product and impurities.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation between this compound and dibutyl telluride.
-
Possible Cause: The solvent system is too polar.
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Solution: Use a less polar eluent. Start with pure hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether if necessary. Monitor the separation using TLC to find the optimal solvent system.
Problem 2: The compound appears to be decomposing on the column (streaking or color change).
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Possible Cause 1: The silica gel is too acidic.
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Solution 1: Use deactivated silica gel. You can deactivate silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.
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Possible Cause 2: Exposure to air and light.
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Solution 2: Pack and run the column under an inert atmosphere. Wrap the column in aluminum foil to protect it from light. Work quickly to minimize the time the compound spends on the column.
Problem 3: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
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Solution: While this compound is relatively nonpolar, if it is not eluting with pure hexane, you can try gradually increasing the polarity of the eluent as described in Problem 1.
Vacuum Distillation
Problem 1: The compound is decomposing in the distillation flask.
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Possible Cause: The distillation temperature is too high.
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Solution: Reduce the pressure of the vacuum system to lower the boiling point of the this compound. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point at the operating pressure. Short-path distillation is recommended for highly heat-sensitive compounds.[7][8][9]
Problem 2: Bumping or uneven boiling.
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Possible Cause: Insufficient agitation or lack of boiling chips.
-
Solution: Use a magnetic stir bar to ensure smooth boiling. Adding fresh boiling chips can also help, but should be done before applying the vacuum.
Problem 3: Poor separation of fractions.
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Possible Cause: Inefficient distillation column or too rapid distillation.
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Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column) to improve separation. Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.[10][11]
Data Presentation
Table 1: Comparison of Purification Methods for this compound.
| Purification Method | Purity Achieved | Yield | Advantages | Disadvantages |
| Column Chromatography | High | Moderate to High | Excellent separation of structurally similar compounds. | Can be time-consuming and requires significant solvent volumes. Potential for decomposition on the stationary phase. |
| Vacuum Distillation | Moderate to High | High | Suitable for large quantities. Faster than chromatography. | Requires a significant difference in boiling points. Risk of thermal decomposition if not performed carefully. |
Table 2: Typical Reaction and Purification Data for Dialkyl Ditellurides.
| Reaction/Purification Step | Parameter | Value | Reference |
| Synthesis | Typical Yield | 59-84% | [1] |
| Column Chromatography | Stationary Phase | Silica Gel | Organic Syntheses Procedure |
| Mobile Phase | Hexane | Organic Syntheses Procedure | |
| Purity | >95% (typical) | Assumed based on method | |
| Vacuum Distillation | Pressure | 1-100 mbar (typical range) | [11] |
| Temperature | Dependent on pressure |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., hexane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a chamber with hexane as the eluent.
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Visualize the spots under a UV lamp or by staining with iodine. This compound is expected to be less polar and have a higher Rf value than more polar impurities.
-
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Column Preparation:
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Select a glass column of appropriate size for the amount of crude product.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to pack evenly without air bubbles.
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Add another layer of sand on top of the silica gel.
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Sample Loading and Elution:
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Concentrate the crude this compound. If it is an oil, dissolve it in a minimal amount of hexane. If it is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
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Carefully add the sample to the top of the column.
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Begin eluting with hexane, collecting fractions in test tubes.
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Monitor the fractions by TLC to identify those containing the pure this compound.
-
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Product Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Begin stirring and slowly reduce the pressure in the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
-
Product Collection:
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Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
-
The purified this compound is in the receiving flask.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography.
References
- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. njhjchem.com [njhjchem.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. equilibar.com [equilibar.com]
- 11. welchvacuum.com [welchvacuum.com]
Stability and storage conditions for dibutyl ditelluride
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of dibutyl ditelluride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: this compound is sensitive to atmospheric oxygen and light. Exposure to either can lead to decomposition. It is also a reactive molecule due to the relatively weak tellurium-tellurium bond.
Q2: How should I properly store this compound?
A2: this compound should be stored in a refrigerator at +4°C.[1] The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change, such as the appearance of a black precipitate (elemental tellurium) or a gradual fading of its original color, is a strong indicator of decomposition. It is recommended to use fresh or properly stored material for experiments where purity is critical.
Q4: What are the likely decomposition products of this compound?
A4: Upon exposure to air and light, this compound can decompose into various products, including dibutyl telluride, and tellurium oxides. The weak Te-Te bond is susceptible to cleavage.
Q5: Can I handle this compound on the benchtop?
A5: Due to its air sensitivity, it is highly recommended to handle this compound in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[2][3] If brief handling in the air is unavoidable, it should be done quickly, and the compound should be protected from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored at +4°C under an inert atmosphere and handled using air-free techniques. Prepare solutions fresh for each experiment if possible. |
| Precipitate formation in solutions | Decomposition leading to the formation of insoluble tellurium species. | Filter the solution under an inert atmosphere before use. However, be aware that the concentration of the active compound will be lower than expected. It is best to use a fresh, properly stored sample. |
| Low reactivity in a chemical reaction | The active this compound has decomposed. | Verify the purity of your starting material. If decomposition is suspected, consider re-purifying the compound or obtaining a new batch. |
| Difficulty in handling the material | This compound may be pyrophoric or highly reactive with air. | Always handle this compound in an inert atmosphere glovebox or using a Schlenk line. Use appropriate personal protective equipment (PPE), including fire-resistant gloves and a lab coat.[2][4] |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Notes |
| Temperature | +4°C | Store in a refrigerator. | Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert (Argon or Nitrogen) | Store in a sealed container under an inert gas. | Oxygen can lead to rapid decomposition. |
| Light | Avoid | Store in an amber vial or a container protected from light. | Photodegradation can occur.[5] |
| Incompatible Materials | Oxidizing agents, moisture | Store away from these materials. | Can react violently with strong oxidizers. |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive this compound
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Preparation: Move the sealed container of this compound from the refrigerator to a glovebox or a Schlenk line setup. Allow it to warm to ambient temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent: Use anhydrous solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Transfer: Use gas-tight syringes or cannulas for transferring solutions of this compound to minimize exposure to air.
-
Storage of Solutions: If solutions must be stored, they should be kept in a tightly sealed container with a septum, under an inert atmosphere, and refrigerated. However, preparing fresh solutions is always recommended for best results.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for handling this compound in experiments.
References
Preventing the oxidation of dibutyl ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl ditelluride. The information provided is intended to help prevent its oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound ((C₄H₉)₂Te₂) is an organotellurium compound used in various chemical syntheses. Its primary stability concern is its sensitivity to oxidation, especially when exposed to air and light.[1][2] Oxidation can lead to the formation of impurities, such as butane tellurinic acid, which can affect the compound's reactivity and the outcome of your experiments.
Q2: How can I visually identify if my this compound has oxidized?
Fresh, pure this compound is typically a reddish-yellow liquid. Oxidation may lead to a change in color, often becoming darker or forming a precipitate. However, visual inspection is not a definitive method for determining purity. Spectroscopic methods like ¹²⁵Te NMR are recommended for accurate assessment.
Q3: What are the primary factors that promote the oxidation of this compound?
The primary factors that promote the oxidation of this compound are:
-
Exposure to atmospheric oxygen: The tellurium-tellurium bond is susceptible to cleavage and oxidation in the presence of oxygen.
-
Exposure to light: Light can catalyze the oxidation process.[1][2]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.
Q4: How should I properly store this compound to minimize oxidation?
To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light. It is recommended to store it in a refrigerator at +4°C. For long-term storage, sealing the container with Parafilm® and storing it in a desiccator within a refrigerator is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction outcomes or low yields. | The this compound may have partially oxidized, reducing its effective concentration and introducing reactive impurities. | 1. Verify the purity of the this compound using ¹²⁵Te NMR or GC-MS before use. 2. Purify the this compound by distillation under reduced pressure and inert atmosphere if impurities are detected. 3. Ensure all subsequent handling is performed under strict inert atmosphere conditions. |
| Color of the compound has darkened significantly. | This is a likely indicator of oxidation and decomposition. | Discard the material if significant darkening has occurred. For minor changes, purification may be possible, but it is crucial to verify the purity of the distilled product. |
| Formation of a precipitate in the liquid. | The precipitate is likely an oxidation product, such as butane tellurinic acid or elemental tellurium. | 1. Do not use the material directly. 2. Attempt to purify the liquid portion by decanting or filtering under an inert atmosphere, followed by distillation. 3. Characterize the purified liquid to ensure it is free of contaminants before use. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Syringe
This protocol describes the safe transfer of this compound from a storage vessel to a reaction flask using standard inert atmosphere techniques.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
This compound in a septum-sealed bottle
-
Dry, inert gas (Argon or Nitrogen) source with a bubbler
-
Gas-tight syringe with a long needle
-
Cannula (double-tipped needle)
-
Flame-drying apparatus (heat gun or Bunsen burner)
Procedure:
-
Prepare the Reaction Flask:
-
Assemble the reaction flask with a magnetic stir bar and a rubber septum.
-
Flame-dry the flask under vacuum to remove any adsorbed moisture.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Prepare for Transfer:
-
Purge the gas-tight syringe with the inert gas by drawing and expelling the gas three times.
-
Puncture the septum of the this compound storage bottle with the syringe needle.
-
Introduce a positive pressure of inert gas into the storage bottle using a balloon or a gas line connected to a needle.
-
-
Transfer the Liquid:
-
Slowly draw the desired volume of this compound into the syringe.
-
To prevent drips, draw a small amount of inert gas into the syringe after the liquid.
-
Quickly transfer the syringe to the reaction flask and pierce the septum.
-
Inject the this compound into the reaction flask.
-
-
Clean-up:
-
Rinse the syringe and needle immediately with a suitable dry solvent (e.g., anhydrous toluene or hexane) under an inert atmosphere and then with a quenching agent like isopropyl alcohol, followed by water and acetone.
-
Protocol 2: Monitoring Oxidation of this compound by ¹²⁵Te NMR Spectroscopy
Objective: To qualitatively assess the extent of oxidation in a sample of this compound.
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), prepare a solution of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Seal the NMR tube with a cap and wrap it with Parafilm®.
-
-
NMR Acquisition:
-
Acquire a ¹²⁵Te NMR spectrum. Pure this compound will exhibit a characteristic chemical shift.
-
The presence of additional peaks, particularly downfield, may indicate the formation of oxidation products like butane tellurinic acid (R-Te(O)OH).
-
-
Data Interpretation:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
The integration of the impurity peaks relative to the main this compound peak can provide a semi-quantitative measure of the extent of oxidation.
-
Visualizations
General Oxidation Pathway of Dialkyl Ditellurides
Caption: Oxidation of this compound to butane tellurinic acid.
Experimental Workflow for Handling this compound
Caption: Workflow for handling air-sensitive this compound.
References
Removal of dibutyl telluride impurity from dibutyl ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl ditelluride and facing challenges with the removal of the common impurity, dibutyl telluride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
The most common impurity encountered during the synthesis of this compound is dibutyl telluride. This side product often forms due to the reaction conditions, particularly the stoichiometry of the tellurium source and the reducing agent, as well as the reaction temperature and time.[1][2][3] Separating these two compounds can be challenging due to their similar chemical structures and physical properties.[3]
Q2: What methods can be used to remove dibutyl telluride from this compound?
There are two primary methods for the purification of this compound from its telluride analog:
-
Vacuum Fractional Distillation: This method takes advantage of the difference in boiling points between the two compounds.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.
A third, less common method involves the selective oxidation of the dibutyl telluride impurity to the desired this compound.
Q3: How can I determine the purity of my this compound sample?
The purity of your sample can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 125Te NMR can be used to identify and quantify the relative amounts of this compound and dibutyl telluride in a mixture.
-
Gas Chromatography (GC): Coupled with a suitable detector, GC can effectively separate and quantify the components of the mixture.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Problem 1: I am seeing two spots on my TLC plate after synthesis. How do I know which is which?
Typically, this compound is less polar than dibutyl telluride. Therefore, when using a normal-phase silica gel TLC plate with a nonpolar eluent (e.g., hexanes), the this compound will have a higher Rf value (travel further up the plate) than the dibutyl telluride. You can confirm the identity of the spots by running purified standards of both compounds alongside your sample.
Problem 2: My vacuum distillation is not separating the two compounds effectively.
Several factors could be contributing to poor separation during distillation:
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Insufficient Column Efficiency: Ensure you are using a fractional distillation column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column is recommended over a simple distillation apparatus.
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Incorrect Pressure: The boiling points of both compounds are pressure-dependent. Maintain a stable and sufficiently low vacuum to ensure a significant difference in their boiling points. The reported boiling point of this compound is 93 °C at 0.5 mmHg.
-
Heating Rate: A slow and steady heating rate is crucial for achieving good separation. Rapid heating can lead to co-distillation of the components.
Problem 3: During column chromatography, both compounds are eluting together.
This issue usually arises from an inappropriate choice of the mobile phase:
-
Solvent Polarity: If both compounds elute too quickly, your solvent system is likely too polar. Start with a very nonpolar solvent, such as pure hexanes, and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane.
-
Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H18Te2 | 369.43 | 93 @ 0.5 mmHg |
| Dibutyl Telluride | C8H18Te | 241.82 | Not explicitly found, but expected to be lower than the ditelluride. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is based on the principle of separating liquids with different boiling points.
Methodology:
-
Apparatus Setup:
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Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter.
-
Use a digital vacuum gauge to monitor the pressure accurately.
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
-
Distillation Procedure:
-
Slowly evacuate the system to a stable pressure of approximately 0.5 mmHg.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the column. A forerun containing the lower-boiling dibutyl telluride should begin to distill first.
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Collect the forerun in a separate receiving flask.
-
Once the temperature at the column head stabilizes at the boiling point of this compound (approx. 93 °C at 0.5 mmHg), switch to a clean receiving flask to collect the purified product.
-
Stop the distillation before the distillation flask runs dry to prevent the formation of peroxides and potential decomposition.
-
-
Analysis:
-
Analyze the collected fractions by TLC or GC-MS to confirm the purity of the this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol separates compounds based on their affinity for a stationary phase.
Methodology:
-
Preparation:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: Start with 100% hexanes. Prepare mixtures of hexanes with increasing amounts of toluene or dichloromethane (e.g., 1%, 2%, 5% toluene in hexanes) for gradient elution if necessary. Determine the optimal solvent system using TLC beforehand.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed and drain the excess solvent until the solvent level is just above the silica.
-
-
Sample Loading and Elution:
-
Dissolve the impure this compound in a minimal amount of the initial mobile phase (hexanes).
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with the mobile phase, starting with 100% hexanes.
-
The less polar this compound should elute first.
-
Collect fractions and monitor the elution by TLC.
-
If the dibutyl telluride is not eluting, gradually increase the polarity of the mobile phase.
-
-
Solvent Removal:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
Common challenges in scaling up dibutyl ditelluride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl ditelluride, with a particular focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, especially when transitioning from laboratory to larger-scale production.
Problem 1: Low or Inconsistent Yields
Symptoms: The final isolated yield of this compound is significantly lower than expected based on stoichiometry, or the yield varies considerably between batches.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between the tellurium source and the butylating agent may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at a larger scale where mass transfer can be limiting.
-
-
Side Reactions: Formation of byproducts such as dibutyl telluride can reduce the yield of the desired ditelluride.[1][2]
-
Moisture or Air Sensitivity: Organotellurium compounds and their precursors can be sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Problem 2: Difficulty in Purification
Symptoms: The crude product is difficult to purify, and the final product purity is below the desired specification. This can be a significant challenge during scale-up.
Possible Causes & Solutions:
-
Formation of Closely-Related Impurities: The presence of impurities with similar physical properties to this compound, such as dibutyl telluride, can make purification by distillation or chromatography challenging.
-
Solution: Optimize the reaction conditions to minimize the formation of these impurities. Consider alternative purification techniques such as fractional distillation under reduced pressure or crystallization.
-
-
Thermal Decomposition: this compound may decompose at elevated temperatures during purification.
-
Solution: Use vacuum distillation to lower the boiling point. Monitor the temperature of the distillation pot carefully.
-
-
Oxidation: The product can oxidize upon exposure to air, especially at higher temperatures.
-
Solution: Handle the purified product under an inert atmosphere and store it in a cool, dark place.
-
Problem 3: Exothermic Reaction Runaway
Symptoms: A rapid and uncontrolled increase in reaction temperature, particularly during the addition of reagents at a large scale.
Possible Causes & Solutions:
-
Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Solution: Implement controlled, slow addition of reagents. Use a reactor with a cooling jacket and ensure efficient heat transfer. For very large-scale reactions, consider a semi-batch or continuous flow process.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns involve the handling of tellurium and its compounds, which are toxic. Key safety measures include:
-
Engineering Controls: Conduct all operations in a well-ventilated fume hood or a glove box. For larger scales, consider closed-system transfers of reagents and products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: Dispose of all tellurium-containing waste in accordance with local regulations for hazardous waste.
Q2: Which synthetic route for this compound is most amenable to scale-up?
A2: The choice of synthetic route for scale-up depends on factors such as cost, availability of reagents, and safety. A common and often scalable method involves the reduction of elemental tellurium followed by alkylation with a butyl halide.[1][2][3] Another approach is the reaction of a butyl Grignard reagent with elemental tellurium. While effective, Grignard reactions can be challenging to initiate and control on a large scale.
Q3: How does the impurity profile of this compound change with scale-up?
A3: The impurity profile can change significantly with scale-up due to issues with heat and mass transfer. Common observations include:
-
Increased byproduct formation: Inefficient mixing or localized "hot spots" in a large reactor can lead to an increase in the formation of side products like dibutyl telluride.
-
Solvent-related impurities: Longer reaction times at elevated temperatures can lead to the degradation of some solvents, introducing new impurities.
Q4: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A4: Careful monitoring and control of the following parameters are crucial for a successful and safe scale-up:
-
Temperature: To prevent runaway reactions and minimize byproduct formation.
-
Rate of reagent addition: To control the reaction exotherm.
-
Stirring speed: To ensure efficient mixing and heat transfer.
-
Inert atmosphere: To prevent oxidation and reaction with moisture.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Reactants | |||
| Elemental Tellurium | 10.0 g | 1.0 kg | Ensure consistent particle size for predictable reactivity. |
| Reducing Agent (e.g., NaBH₄) | Stoichiometric equivalent | Stoichiometric equivalent | Controlled addition is critical to manage exotherm. |
| Butyl Bromide | Molar excess | Molar excess | Slow, subsurface addition is recommended to avoid localized high concentrations. |
| Reaction Conditions | |||
| Solvent Volume | 200 mL | 20 L | Ensure adequate mixing and heat transfer in the larger volume. |
| Reaction Temperature | 25-50 °C | 25-50 °C | Requires a reactor with efficient cooling to maintain this temperature. |
| Reaction Time | 2-4 hours | 4-8 hours | May need to be extended to ensure complete reaction at a larger scale. |
| Outcome | |||
| Typical Yield | 80-90% | 70-85% | Yield reduction can occur due to mass transfer limitations and side reactions. |
| Purity (before purification) | ~95% | ~85-90% | Lower initial purity is common due to less ideal mixing and temperature control. |
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis of this compound
This protocol describes a common method for the synthesis of this compound at a laboratory scale.
-
Preparation: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with elemental tellurium powder (e.g., 12.76 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Reduction: A solution of sodium borohydride (e.g., 3.78 g, 0.1 mol) in anhydrous ethanol (50 mL) is added dropwise to the stirred suspension of tellurium in THF at room temperature. The mixture is stirred until the black tellurium powder has completely reacted to form a dark-colored solution of sodium telluride.
-
Alkylation: Butyl bromide (e.g., 27.4 g, 0.2 mol) is added dropwise to the reaction mixture via the dropping funnel. An exothermic reaction is observed. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound as a dark oil. The product can be further purified by vacuum distillation.
Visualizations
References
Technical Support Center: Improving the Shelf-Life of Organotellurium Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of organotellurium reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you identify, prevent, and manage reagent degradation.
Troubleshooting Guide: Is My Organotellurium Reagent Still Good?
If you are experiencing unexpected results in your experiments, such as low yields, formation of byproducts, or complete reaction failure, your organotellurium reagent may have degraded. This guide will help you diagnose the problem.
DOT Diagram: Troubleshooting Workflow for Organotellurium Reagent Degradation
Caption: A logical workflow to diagnose and address potential degradation of organotellurium reagents.
Frequently Asked Questions (FAQs)
Q1: My diaryl ditelluride, which is normally a yellow-orange solid, has become paler and more powdery. What could be the cause?
A1: This is a common sign of oxidation. Diaryl ditellurides can react with atmospheric oxygen, especially when exposed to light, to form various tellurium oxides, which are often white or pale yellow solids. This oxidation process can lead to a decrease in the reactivity of the reagent. It is crucial to store diaryl ditellurides in a dark place under an inert atmosphere.
Q2: I left my solution of an alkyl telluride on the bench for a few hours and now I see a fine black precipitate. What is it?
A2: The black precipitate is likely elemental tellurium. Many organotellurium compounds, especially those with weaker carbon-tellurium bonds like alkyl tellurides, are sensitive to light and air. Decomposition can lead to the extrusion of elemental tellurium. To prevent this, always handle and store organotellurium solutions in amber vials or flasks wrapped in foil, and under an inert atmosphere.
Q3: Can I store my organotellurium reagent in a standard laboratory freezer at -20 °C?
A3: Yes, for most organotellurium compounds, storage at low temperatures is recommended to slow down potential decomposition pathways. A standard freezer at -20 °C is generally suitable for the long-term storage of solid organotellurium reagents. For solutions, ensure the solvent is compatible with freezer storage and that the container is properly sealed to prevent the ingress of moisture, which can freeze and compromise the seal.
Q4: I suspect my organotellurium reagent has partially decomposed. Can I still use it?
A4: It is not recommended to use a reagent that shows visible signs of decomposition. Even a small amount of impurity can significantly impact the outcome of your reaction. It is best to either purify the reagent, if a suitable method is available and you have the expertise, or to discard it and use a fresh batch. Using a compromised reagent can lead to irreproducible results and a waste of time and other valuable materials.
Q5: What is the best way to handle a highly air-sensitive organotellurium reagent?
A5: The best practice for handling highly air-sensitive reagents is to use a glovebox with an inert atmosphere (e.g., nitrogen or argon).[1][2] If a glovebox is not available, Schlenk line techniques should be employed.[3] This involves using specialized glassware that allows for the manipulation of the reagent under a positive pressure of an inert gas, preventing contact with air and moisture.
Quantitative Data on Organotellurium Reagent Stability
| Reagent Class | Relative Stability | Key Degradation Pathways | Recommended Storage Conditions |
| Diaryl Ditellurides | Moderately Stable | Oxidation by air (accelerated by light), thermal decomposition at elevated temperatures. | Solid: Amber vial, inert atmosphere (N₂ or Ar), room temperature or -20 °C for long-term storage. Solution: Amber vial, inert atmosphere, -20 °C. |
| Dialkyl Ditellurides | Less Stable than Diaryl Ditellurides | Similar to diaryl ditellurides but generally more sensitive to oxidation and light. | Solid/Liquid: Amber vial, inert atmosphere, -20 °C. Handle strictly under inert atmosphere. |
| Diaryl Tellurides | Generally Stable | Oxidation to telluroxides. | Solid: Well-sealed container, room temperature. Solution: Well-sealed container, room temperature. |
| Dialkyl Tellurides | Generally Unstable | Rapid oxidation in air, light-sensitive leading to elemental tellurium deposition. | Liquid: Amber vial, inert atmosphere, -20 °C. Handle strictly under inert atmosphere. |
| Organotellurium(IV) Halides (RTeCl₃, R₂TeCl₂) | Moderately Stable | Hydrolysis in the presence of moisture. | Solid: Store in a desiccator under an inert atmosphere. Handle in a glovebox or under a stream of inert gas. |
| Tellurols (RTeH) | Highly Unstable | Rapidly oxidize in air to form ditellurides. | Generated in situ for immediate use. Not isolated for storage. |
| Hypervalent Organotelluranes | Remarkably Stable | Some derivatives show high stability in aqueous media and to hydrolysis.[4][5] | Solid: Well-sealed container, room temperature. Solution: Stability is compound-dependent, but many are stable in common organic solvents. |
Experimental Protocols
Protocol 1: Purity Assessment and Quantification by ¹H NMR Spectroscopy
This protocol describes how to determine the purity of an organotellurium reagent using quantitative ¹H NMR (qNMR) with an internal standard.
Materials:
-
Organotellurium reagent
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate) with a known purity value. The internal standard should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the organotellurium reagent into a clean, dry vial. Record the exact mass.
-
Accurately weigh an equimolar amount of the internal standard into the same vial. Record the exact mass.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameters for Quantification:
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio (>100:1 for the peaks of interest).
-
Use a 90° pulse angle.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the organotellurium reagent and a peak for the internal standard.
-
Calculate the purity of the organotellurium reagent using the following formula:
Where:
-
I_analyte = Integral of the analyte peak
-
N_analyte = Number of protons giving rise to the analyte peak
-
I_IS = Integral of the internal standard peak
-
N_IS = Number of protons giving rise to the internal standard peak
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
DOT Diagram: qNMR Experimental Workflow
Caption: A step-by-step workflow for determining the purity of organotellurium reagents using qNMR.
Protocol 2: Stability Monitoring by HPLC
This protocol provides a general framework for monitoring the stability of an organotellurium reagent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Organotellurium reagent
-
HPLC-grade solvents
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Method Development (if not already established):
-
Develop an HPLC method that provides good separation of the parent organotellurium compound from potential degradation products and solvent peaks.
-
Optimize the mobile phase composition, flow rate, and column temperature.
-
Determine the optimal wavelength for detection of the analyte.
-
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the organotellurium reagent of a known concentration in a suitable solvent.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
-
Stability Study Setup:
-
Store aliquots of the organotellurium reagent (solid or in solution) under different conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, -20 °C in the dark, 40 °C in the dark).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), take a sample from each storage condition.
-
-
HPLC Analysis:
-
Prepare a sample for injection by accurately diluting it to fall within the range of the calibration curve.
-
Inject the standards and the samples onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of the organotellurium reagent in each sample at each time point using the calibration curve.
-
Calculate the percentage of the reagent remaining at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Best Practices for Storage and Handling
To maximize the shelf-life of your organotellurium reagents, adhere to the following best practices:
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Inert Atmosphere is Key: For air-sensitive compounds, always handle and store them under an inert atmosphere of nitrogen or argon.[1][2] This can be achieved using a glovebox or Schlenk line techniques.[3]
-
Protect from Light: Many organotellurium compounds are light-sensitive. Store them in amber glass vials or wrap clear containers with aluminum foil. Avoid unnecessary exposure to ambient light.
-
Low Temperature Storage: For long-term storage, keeping the reagents at -20 °C is generally recommended. This significantly slows down the rate of thermal decomposition.
-
Use High-Purity Solvents: When preparing solutions, use anhydrous and deoxygenated solvents to prevent hydrolysis and oxidation.
-
Proper Sealing of Containers: Use high-quality septa on reagent bottles and replace them if they show signs of wear or after multiple punctures. Parafilm can be used to provide an additional seal around the cap and septum for long-term storage.
-
Avoid Cross-Contamination: Never return unused reagent to the original bottle. Use clean, dry syringes and needles for transfers.
-
Consider a Stabilizer: For particularly sensitive reagents, the addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), may help to inhibit radical-initiated decomposition pathways. However, the compatibility of the stabilizer with your specific reagent and reaction should be verified.
By following these guidelines and regularly monitoring the purity of your organotellurium reagents, you can ensure the reliability and reproducibility of your experimental results.
References
- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in nanoparticle synthesis with dibutyl ditelluride
Welcome to the technical support center for nanoparticle synthesis utilizing dibutyl ditelluride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.
Troubleshooting Guide: Low Yields
Low yields in nanoparticle synthesis can be attributed to a variety of factors, from precursor quality to suboptimal reaction conditions. Below are common questions and troubleshooting steps to help you improve the outcome of your synthesis.
Q1: My nanoparticle yield is consistently low. What are the most common causes when using this compound?
A1: Low yields in this synthesis can stem from several key areas:
-
Precursor Quality: The purity of this compound is crucial. Impurities can interfere with nucleation and growth processes.
-
Reaction Temperature: The temperature may not be optimal for the decomposition of this compound and the subsequent nucleation of nanoparticles.
-
Precursor Concentration: An incorrect molar ratio of the metal precursor to this compound can lead to incomplete reactions or the formation of undesirable byproducts.
-
Ligand/Capping Agent Issues: The choice and concentration of the capping agent are critical for stabilizing nanoparticles and preventing aggregation, which can lead to precipitation and loss of yield.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of tellurium precursors, hindering nanoparticle formation.
Q2: How can I verify the quality of my this compound?
A2: It is highly recommended to verify the purity of your this compound before use. You can use the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile impurities.
If you suspect impurities are the issue, consider purifying the this compound by vacuum distillation or column chromatography.
Q3: What is the optimal temperature for nanoparticle synthesis with this compound?
A3: The optimal temperature is highly dependent on the specific type of nanoparticle being synthesized and the solvent used. However, a general approach to optimizing temperature is to perform a systematic study.
-
Recommendation: Start with a temperature range reported for similar nanoparticle syntheses using other dialkyl ditellurides and then vary the temperature in 5-10°C increments.
-
Monitoring: Monitor the reaction progress using UV-Vis spectroscopy to observe the formation of the nanoparticle plasmon peak. The reaction that proceeds to completion fastest without evidence of aggregation (i.e., a stable and sharp plasmon peak) is likely at the optimal temperature.
Below is an example of a temperature optimization study for a hypothetical CdTe nanoparticle synthesis.
| Temperature (°C) | Reaction Time (min) | Relative Yield (%) | Observations |
| 180 | 60 | 45 | Incomplete reaction |
| 190 | 45 | 70 | Good yield, slight peak broadening |
| 200 | 30 | 95 | High yield, sharp absorption peak |
| 210 | 30 | 80 | Evidence of aggregation (peak tailing) |
Q4: How do I determine the correct molar ratio of my metal precursor to this compound?
A4: The stoichiometry of the desired nanoparticle dictates the theoretical molar ratio. For example, for the synthesis of CdTe nanoparticles, the theoretical molar ratio of Cadmium precursor to Tellurium precursor is 1:1. However, in practice, the optimal ratio may vary.
-
Experimental Approach: Set up a series of small-scale reactions varying the molar ratio of the metal precursor to this compound.
-
Example Ratios to Test (Metal:Te): 2:1, 1.5:1, 1:1, 1:1.5, 1:2.
-
Analysis: Characterize the resulting nanoparticles for size, monodispersity, and yield. A surplus of the tellurium precursor can sometimes lead to the formation of tellurium nanostructures as a byproduct.
| Metal:Te Molar Ratio | Relative Yield (%) | Particle Size (nm) | Size Distribution (σ) |
| 2:1 | 60 | 3.5 | 0.8 |
| 1.5:1 | 85 | 4.2 | 0.5 |
| 1:1 | 92 | 4.5 | 0.4 |
| 1:1.5 | 75 | 5.1 | 0.9 |
| 1:2 | 50 | 5.8 | 1.2 |
Q5: My nanoparticles are aggregating and precipitating out of solution. How can I prevent this?
A5: Aggregation is a common issue that directly impacts yield. It is typically caused by insufficient stabilization of the nanoparticles.
-
Capping Agent Concentration: The concentration of your capping agent (e.g., oleylamine, trioctylphosphine oxide) may be too low. Try incrementally increasing the concentration. Capping agents play a crucial role in preventing aggregation and controlling the growth of nanoparticles.[1][2]
-
Type of Capping Agent: The chosen capping agent may not be suitable for the reaction conditions or the nanoparticle material. Consider trying a different capping agent with a stronger binding affinity for the nanoparticle surface. The selection of an appropriate capping agent is essential for the stability and functionalization of the nanoparticles.[1][3]
-
Post-Synthesis Washing: During the washing and purification steps, the removal of excess capping agent can destabilize the nanoparticles. Ensure that a sufficient amount of capping agent remains in the storage solvent.
Frequently Asked Questions (FAQs)
Q: Can I use this compound that has changed color?
A: this compound should be a reddish-yellow oil. A significant color change may indicate decomposition or contamination. It is best to use a fresh or purified batch for optimal results.
Q: My reaction mixture turns black immediately, but I don't get any nanoparticles. What is happening?
A: This could indicate the rapid, uncontrolled decomposition of the this compound, leading to the formation of bulk tellurium metal instead of controlled nucleation of nanoparticles. This can be caused by:
-
Too high of a reaction temperature.
-
Absence or insufficient amount of a suitable capping agent.
-
Impurities that catalyze the decomposition.
Q: Are there any common side reactions to be aware of?
A: Yes, a potential side reaction is the formation of dialkyl tellurides from the disproportionation of the ditelluride, especially at higher temperatures. This can alter the effective concentration of the tellurium precursor and impact the stoichiometry of the reaction.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for nanoparticle synthesis and a logical approach to troubleshooting low yields.
Caption: A generalized experimental workflow for the synthesis of nanoparticles using this compound.
Caption: A decision tree for troubleshooting low yields in nanoparticle synthesis.
References
Technical Support Center: Managing Dibutyl Ditelluride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the malodorous nature of dibutyl ditelluride reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the cause of the strong, unpleasant odor associated with this compound reactions?
A1: The primary source of the malodorous garlic-like smell is not typically the this compound itself, but rather volatile organotellurium byproducts. These can include tellurols (R-TeH) and other low molecular weight tellurium compounds that are readily released into the atmosphere. Exposure to tellurium compounds can lead to a persistent "tellurium breath," a garlic-like odor on the breath and sweat of the exposed individual.
Q2: What are the primary safety concerns when working with this compound beyond its odor?
A2: this compound and related organotellurium compounds are toxic.[1][2] Inhalation, ingestion, or skin contact can be harmful.[1] Chronic exposure may have adverse effects on the nervous system.[1] It is crucial to handle these compounds in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
Q3: Can the odor from my reaction permeate through standard laboratory gloves?
A3: While chemical-resistant gloves provide a barrier, prolonged or direct contact with this compound or its byproducts may lead to some permeation. It is good practice to change gloves immediately after any known contact and to wash hands thoroughly after handling these compounds.
Q4: How should I store this compound to minimize odor issues?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, separate from oxidizing agents.[1] Consider double-bagging the primary container as an additional measure to contain any fugitive odors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Strong, persistent garlic-like odor in the lab during the reaction. | Inadequate containment of volatile byproducts. | Ensure all reaction steps are performed in a certified chemical fume hood with a good face velocity.[1] Seal all joints of your glassware properly. Consider using a gas bubbler filled with a bleach solution to trap volatile tellurium compounds from the reaction's headspace. |
| Odor persists even after the reaction is complete and the work-up has begun. | Contaminated glassware, equipment, or work area. | All glassware and equipment that have come into contact with this compound should be immediately quenched in a bleach bath before washing.[3] Wipe down all surfaces in the fume hood with a bleach solution. |
| The malodor is noticeable from the waste container. | Improper neutralization of reactive and volatile waste. | Quench all liquid and solid waste containing organotellurium compounds with an excess of sodium hypochlorite (bleach) solution before placing it in a designated waste container. The oxidation of tellurides to less volatile telluroxides can significantly reduce the odor.[3] |
| A colleague has developed "tellurium breath" after working in the lab. | Inhalation of volatile tellurium compounds. | This indicates a breach in containment. The individual should be removed from the source of exposure. Review handling procedures, fume hood efficacy, and personal protective equipment protocols immediately to prevent further exposure. The effect is temporary but underscores the need for stringent safety measures. |
Quantitative Data on Quenching Agents
| Quenching Agent | Target Compounds | Mechanism of Action | Relative Efficacy (Qualitative) | Reference |
| Sodium Hypochlorite (Bleach) | Dialkyl Ditellurides, Tellurols | Oxidation of Te(II) to Te(IV) or Te(VI) | High | [3] |
| Hydrogen Peroxide | Dialkyl Ditellurides | Oxidation | Moderate to High | [3] |
| Air (Oxygen) | Tellurols | Slow Oxidation | Low | [3] |
Experimental Protocols
Protocol 1: Oxidative Quenching of a this compound Reaction
Objective: To safely terminate a reaction involving this compound while minimizing the release of malodorous byproducts.
Materials:
-
Reaction mixture containing this compound.
-
Commercial household bleach (sodium hypochlorite solution, ~5-8%).
-
Large beaker or container for a quenching bath.
-
Stir bar and stir plate.
-
Appropriate PPE (gloves, goggles, lab coat).
Procedure:
-
Prepare the Quenching Bath: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate. Fill the beaker with a generous amount of household bleach. The volume of the bleach should be sufficient to fully immerse the reaction flask.
-
Cool the Reaction: If the reaction was performed at an elevated temperature, cool the reaction flask to room temperature or below using an ice bath.
-
Slow Addition to Bleach: While stirring the bleach vigorously, slowly and carefully add the reaction mixture to the bleach bath. The addition should be done dropwise or in small portions to control any potential exotherm.
-
Stir and Observe: Allow the mixture to stir for at least 30 minutes. The bleach will oxidize the organotellurium compounds. A color change in the bleach solution may be observed.
-
Test for Completion (Optional): If possible and safe to do so, a small aliquot of the aqueous layer can be tested for the presence of unreacted tellurides using an appropriate analytical method (e.g., TLC with a suitable stain, GC-MS of the headspace).
-
Waste Disposal: Once the quenching is complete, the resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Deodorization of Contaminated Glassware
Objective: To effectively clean and deodorize glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware.
-
A dedicated "bleach bath" container (e.g., a plastic tub) in the fume hood.
-
Household bleach.
-
Water.
-
Standard laboratory cleaning detergents.
Procedure:
-
Initial Rinse (Optional): If the glassware contains significant residual material, perform a preliminary rinse with a small amount of an appropriate organic solvent (e.g., ethanol, acetone) inside the fume hood. This rinse solvent must also be treated as hazardous waste and quenched with bleach.
-
Immerse in Bleach Bath: Immediately after use, place the contaminated glassware into the designated bleach bath. Ensure the glassware is completely submerged.
-
Soak: Allow the glassware to soak for at least one hour. For heavily contaminated items, a longer soaking time (e.g., overnight) is recommended.
-
Rinse and Wash: Remove the glassware from the bleach bath, rinse thoroughly with water, and then wash with standard laboratory detergent as you would with any other glassware.
-
Dry: Dry the glassware as usual. The odor should be completely neutralized.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Characterization of Dibutyl Ditelluride: GC-MS Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of dibutyl ditelluride, a significant organotellurium compound. In the absence of direct literature on the GC-MS analysis of this specific compound, this guide draws upon established methodologies for analogous organometallic compounds and presents a comprehensive overview of alternative characterization techniques. Experimental data from related compounds and detailed protocols are provided to support the comparative analysis.
Introduction to this compound Characterization
This compound ((C₄H₉)₂Te₂) is an organotellurium compound with increasing interest in various fields, including materials science and as a precursor in organic synthesis. Accurate characterization of its purity and structure is crucial for its application. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are well-established for the analysis of organotellurium compounds, GC-MS offers a potentially powerful method for separation and identification, especially for volatile derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide information on its retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum, which reveals its molecular weight and fragmentation pattern, aiding in structural elucidation.
Proposed Experimental Protocol for GC-MS
Based on established methods for analogous organoselenium and other organometallic compounds, a suitable GC-MS protocol for this compound is proposed below.[1]
Table 1: Proposed GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Anticipated Mass Spectrum Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the isotopic distribution of tellurium, this peak will appear as a characteristic cluster. The fragmentation pattern will likely involve the cleavage of the Te-Te bond and C-Te bonds.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ¹³⁰Te) | Proposed Fragment Ion | Structure |
| 374 | [C₈H₁₈Te₂]⁺ | Molecular Ion |
| 244 | [C₄H₉Te]⁺ | Butyltellurenyl cation |
| 187 | [Te₂]⁺ | Ditelluride cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
The fragmentation of the molecular ion is a key process in mass spectrometry that provides structural information.[2][3][4] The relative abundance of these fragments can offer insights into the stability of the different bonds within the molecule.
Experimental Workflow for GC-MS Analysis
The logical flow of a GC-MS experiment for the characterization of this compound is outlined below.
Caption: Workflow for the characterization of this compound by GC-MS.
Alternative Characterization Method: ¹²⁵Te NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²⁵Te NMR, is a powerful and widely used technique for the characterization of organotellurium compounds.[5][6] It provides detailed information about the chemical environment of the tellurium atoms.
Experimental Protocol for ¹²⁵Te NMR
A typical protocol for acquiring a ¹²⁵Te NMR spectrum is as follows:
Table 3: Typical ¹²⁵Te NMR Parameters
| Parameter | Value |
| Spectrometer | 500 MHz or higher |
| Nucleus | ¹²⁵Te |
| Solvent | CDCl₃ |
| Standard | Diphenyl ditelluride (external or internal) |
| Temperature | Room Temperature |
| Pulse Sequence | Standard single pulse |
| Relaxation Delay | 1-5 s |
Data Presentation and Interpretation
The ¹²⁵Te NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a dialkyl ditelluride. The chemical shift is sensitive to the electronic environment of the tellurium nucleus.[7][8][9]
Comparison of GC-MS and ¹²⁵Te NMR
Both GC-MS and ¹²⁵Te NMR offer valuable information for the characterization of this compound, but they have distinct advantages and limitations.
Table 4: Comparison of GC-MS and ¹²⁵Te NMR for this compound Characterization
| Feature | GC-MS | ¹²⁵Te NMR |
| Principle | Separation by volatility, detection by mass-to-charge ratio | Nuclear spin transitions in a magnetic field |
| Information Provided | Retention time, molecular weight, fragmentation pattern | Chemical environment of Te, structural connectivity |
| Sample Requirements | Volatile and thermally stable, small sample volume | Soluble, larger sample amount |
| Sensitivity | High (ppm to ppb level) | Moderate to low |
| Purity Assessment | Excellent for identifying volatile impurities | Good for identifying Te-containing impurities |
| Structural Elucidation | Inferred from fragmentation | Direct observation of Te environment |
| Instrumentation | Widely available | Less common than ¹H or ¹³C NMR |
Logical Relationship of Characterization Techniques
The choice of analytical technique often depends on the specific research question. The following diagram illustrates a logical approach to the characterization of a newly synthesized batch of this compound.
Caption: Decision-making process for this compound characterization.
Conclusion
The characterization of this compound can be effectively achieved through a combination of analytical techniques. While ¹²⁵Te NMR spectroscopy provides definitive structural information regarding the tellurium environment, GC-MS serves as a powerful complementary tool for assessing purity, identifying volatile byproducts, and confirming the molecular weight. The proposed GC-MS protocol, based on methods for analogous compounds, offers a solid starting point for researchers. The choice of technique will ultimately be guided by the specific analytical needs, sample availability, and the information required for a particular research or development objective.
References
- 1. GC/MS analysis of volatile organic selenium species produced during phytoremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dynamic Combinatorial Chemistry of Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. 125 Te NMR provides evidence of autoassociation of organo-ditellurides in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05892B [pubs.rsc.org]
- 9. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]
A Comparative Guide to the FT-IR Spectroscopic Identification of Dibutyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures for the identification of dibutyl ditelluride. Due to the limited availability of direct experimental FT-IR data for this compound in the public domain, this guide presents a comparison with related and structurally analogous compounds: dimethyl telluride and dibutyl sulfide. The characteristic vibrational frequencies of this compound are predicted based on the analysis of these related compounds, offering a valuable reference for researchers working with this substance.
Data Presentation: Comparative Vibrational Frequencies
The following table summarizes the key FT-IR vibrational frequencies for this compound (predicted), dimethyl telluride, and dibutyl sulfide. The comparison highlights the expected spectral regions for identifying the Te-C and Te-Te bonds, which are characteristic of this compound.
| Vibrational Mode | This compound (Predicted) (cm⁻¹) | Dimethyl Telluride (cm⁻¹)[1][2][3] | Dibutyl Sulfide (cm⁻¹) |
| C-H Stretching | 2950 - 2850 | ~2980, ~2920, ~2830 | 2957, 2929, 2870 |
| CH₂ Scissoring | ~1465 | ~1430 | 1466 |
| CH₃ Bending | ~1378 | ~1210, ~1180 | 1378 |
| C-Te Stretching (ν) | ~500 - 550 | 528 | - |
| Te-Te Stretching (ν) | ~200 - 250 | - | - |
| C-S Stretching (ν) | - | - | 695, 654 |
Note: The vibrational frequencies for this compound are predicted based on characteristic group frequencies and comparison with related organotellurium compounds. The C-Te stretching frequency is expected to be in a similar region to that of dimethyl telluride. The Te-Te stretching vibration is expected at lower wavenumbers, a region that may require a far-IR spectrometer for detection.
Key Insights from the Comparative Data
-
C-Te vs. C-S Stretching: The most significant difference for the identification of this compound compared to its sulfur analog, dibutyl sulfide, is the position of the carbon-chalcogen stretching vibration. The C-Te stretch is expected at a significantly lower frequency (around 500-550 cm⁻¹) compared to the C-S stretch (around 650-700 cm⁻¹). This shift is due to the larger mass of the tellurium atom compared to sulfur.
-
Te-Te Stretching: A key feature for confirming the ditelluride structure is the Te-Te stretching vibration. This bond is expected to have a weak absorption in the far-infrared region (around 200-250 cm⁻¹).
-
Alkyl Chain Vibrations: The C-H stretching and bending vibrations of the butyl chains are expected in their typical regions and will be present in all three compounds. While not unique, their presence confirms the alkyl framework of the molecule.
Experimental Protocol: FT-IR Analysis of Liquid Samples
The following is a general protocol for acquiring the FT-IR spectrum of a liquid sample such as this compound. Given that organotellurium compounds can be air-sensitive, appropriate handling precautions should be taken.
Materials:
-
FT-IR Spectrometer (with a mid-IR and preferably far-IR range)
-
Demountable liquid cell with IR-transparent windows (e.g., KBr, CsI) or an Attenuated Total Reflectance (ATR) accessory
-
Syringe and needle
-
Anhydrous solvent (e.g., hexane or chloroform, if dilution is necessary)
-
Inert atmosphere glovebox or Schlenk line (recommended for air-sensitive compounds)
-
Sample of this compound
Procedure:
-
Instrument Preparation:
-
Purge the FT-IR spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum of the empty cell or the clean ATR crystal.
-
-
Sample Preparation (under inert atmosphere if necessary):
-
Neat Liquid (using a demountable cell):
-
Place a small drop of the liquid sample onto one of the IR-transparent windows.
-
Carefully place the second window on top, ensuring no air bubbles are trapped.
-
Assemble the cell and tighten the screws to obtain a thin film of the liquid.
-
-
Neat Liquid (using an ATR accessory):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Solution:
-
If the sample is too concentrated or viscous, prepare a dilute solution (e.g., 5-10% w/v) in a dry, IR-transparent solvent.
-
Fill the liquid cell with the solution using a syringe.
-
-
-
Spectrum Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹ for mid-IR). For detecting the Te-Te stretch, a range down to 200 cm⁻¹ or lower is necessary.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the characteristic absorption peaks.
-
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy, from sample preparation to spectral analysis and confirmation.
Caption: Workflow for FT-IR identification of this compound.
References
Elemental Analysis of Synthesized Dibutyl Ditelluride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the elemental analysis of synthesized dibutyl ditelluride, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents the theoretical elemental composition and offers a comparison with a structurally related and well-studied organotellurium compound, diphenyl ditelluride, alongside its selenium analog.
Elemental Composition of this compound
The purity and identity of a synthesized compound are fundamentally verified through elemental analysis. For this compound (C₈H₁₈Te₂), with a molecular weight of 369.43 g/mol , the theoretical elemental composition is a crucial benchmark for experimental validation.[1] The expected percentages of Carbon, Hydrogen, and Tellurium are presented in the table below.
| Element | Symbol | Theoretical % | Experimental % |
| Carbon | C | 26.01 | Data not available |
| Hydrogen | H | 4.91 | Data not available |
| Tellurium | Te | 69.08 | Data not available |
Table 1: Comparison of theoretical and experimental elemental analysis data for this compound. Experimental data is not currently available in the reviewed literature.
Comparison with Phenyl Analogs: Ditelluride vs. Diselenide
In the realm of drug development and biological applications, organotellurium compounds are often compared with their organoselenium and organosulfur counterparts. Studies on diphenyl ditelluride and diphenyl diselenide reveal differences in their biological activities and toxicities, which can be partly attributed to the distinct properties of tellurium and selenium.
For instance, research has shown that both diphenyl ditelluride and diphenyl diselenide can inhibit the activity of certain enzymes, such as δ-aminolevulinate dehydratase, with similar potency in vitro.[2] However, their effects can differ in vivo, with diphenyl ditelluride demonstrating significant inhibition of the enzyme in the liver and brain.[2] Furthermore, the cytotoxicity of diphenyl ditelluride has been observed to be potent in vascular endothelial cells, a characteristic that is influenced by the electron density between the tellurium atoms.[3]
Comparative studies have also explored the impact of these compounds on the glutamatergic system, a key neurotransmitter system. Both diphenyl ditelluride and diphenyl diselenide have been found to inhibit glutamate binding in vitro, suggesting they can affect neural signal transduction pathways.[4] The antioxidant activity is another critical aspect, with diphenyl diselenide being noted for its ability to alleviate oxidative stress.[5] These comparisons underscore the importance of the chalcogen atom in defining the biological profile of these organometallic compounds.
Experimental Protocols
While a specific protocol for the elemental analysis of this compound is not detailed in the available literature, a general methodology for the analysis of organotellurium compounds is provided below.
Synthesis of this compound
A general and efficient method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium.[6][7]
Materials:
-
Elemental Tellurium powder
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol or other suitable solvent
-
1-Bromobutane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, elemental tellurium powder is suspended in an anhydrous solvent.
-
Sodium borohydride is added portion-wise to the suspension to reduce the tellurium, forming a solution of sodium ditelluride (Na₂Te₂).
-
1-Bromobutane is then added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period, typically a few hours, to allow for the formation of this compound.[7]
-
The product is then isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
Elemental Analysis
The determination of the elemental composition of synthesized organotellurium compounds is typically carried out using combustion analysis for carbon and hydrogen, and other methods for tellurium.
Instrumentation:
-
CHNS/O Elemental Analyzer
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for Tellurium analysis.
Carbon and Hydrogen Analysis (Combustion Method):
-
A precisely weighed sample of the purified this compound is placed in a tin capsule.
-
The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂ and H₂O) are passed through a series of detectors (e.g., thermal conductivity detector) to determine the amount of each gas.
-
The percentages of carbon and hydrogen in the original sample are calculated from these measurements.
Tellurium Analysis (ICP-AES/AAS):
-
A known weight of the sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) to bring the tellurium into solution.
-
The solution is then diluted to a known volume.
-
The concentration of tellurium in the solution is determined using ICP-AES or AAS by comparing the emission or absorption of the sample to that of standard solutions of known tellurium concentrations.
-
The percentage of tellurium in the original sample is then calculated.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a dialkyl ditelluride to its elemental analysis.
References
- 1. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl diselenide and diphenyl ditelluride differentially affect delta-aminolevulinate dehydratase from liver, kidney, and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diphenyl diselenide and diphenyl ditelluride affect the rat glutamatergic system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides [mdpi.com]
A Comparative Guide to the Reactivity of Dibutyl Ditelluride and Diphenyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two common organotellurium compounds: dibutyl ditelluride, an aliphatic ditelluride, and diphenyl ditelluride, an aromatic ditelluride. This analysis is based on available experimental and computational data to assist researchers in selecting the appropriate reagent for their specific applications in organic synthesis, catalysis, and materials science.
At a Glance: Key Reactivity Differences
While both this compound and diphenyl ditelluride are characterized by the reactive tellurium-tellurium (Te-Te) bond, their reactivity profiles exhibit subtle differences influenced by the nature of the organic substituent (aliphatic vs. aromatic). The primary distinction lies in the electronic effects of the butyl versus the phenyl groups, which modulate the properties of the Te-Te bond and the tellurium centers.
A key aspect of ditelluride chemistry is the dynamic nature of the Te-Te bond, which can undergo facile homolytic cleavage to form telluryl radicals or heterolytic cleavage. This reactivity underpins their utility as catalysts and reagents in a variety of chemical transformations.
Comparative Reactivity Analysis
A direct comparison of the reactivity of dialkyl and diaryl ditellurides has been investigated in the context of ditelluride exchange reactions. These studies provide valuable insights into the intrinsic reactivity of the Te-Te bond in different chemical environments.
In a notable study, the dynamic exchange between various ditellurides was monitored by ¹²⁵Te NMR spectroscopy. It was observed that mixtures of dialkyl ditellurides (such as dimethyl and diethyl ditelluride, which serve as close analogs to this compound) and diaryl ditellurides (diphenyl ditelluride) rapidly reach a thermodynamic equilibrium. This indicates that both aliphatic and aromatic ditellurides are highly reactive in this exchange process, with the equilibrium being established within 20 minutes at room temperature in the absence of any external stimuli.[1] This suggests that the nature of the organic substituent (alkyl vs. aryl) does not significantly impede the rate of this particular reaction.[1] The dynamic exchange properties of ditellurides are largely independent of the nature of the side chain.[1]
While quantitative kinetic data for a broad range of reactions involving this compound is limited in the current literature, the general reactivity of diphenyl ditelluride is well-documented. It is known to act as a potent nucleophile, participate in electrophilic additions, and serve as a catalyst in various redox reactions.[2]
Quantitative Data Summary
| Parameter | Diphenyl Ditelluride | This compound | Data Source |
| Te-Te Homolytic Bond Dissociation Energy | ~47.2 kcal/mol | Not available | Computational[3] |
| Activation Energy for Electron Transfer (Heterolytic Cleavage) | ~2.9 kcal/mol | Not available | Computational[3] |
| Ditelluride Exchange Reaction Time to Equilibrium | < 20 minutes | < 20 minutes | Experimental (¹²⁵Te NMR)[1] |
Note: The data for this compound is inferred from studies on analogous dialkyl ditellurides (dimethyl and diethyl ditelluride).[1]
Experimental Protocols
Ditelluride-Ditelluride Exchange Reaction Monitoring by ¹²⁵Te NMR Spectroscopy
This protocol describes the experimental setup for observing the dynamic exchange between a dialkyl ditelluride and a diaryl ditelluride.
Materials:
-
This compound
-
Diphenyl ditelluride
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Prepare 50 mM stock solutions of this compound and diphenyl ditelluride in CDCl₃.
-
In a 5 mm NMR tube, mix equal molar amounts of the this compound and diphenyl ditelluride stock solutions.
-
Acquire a ¹²⁵Te NMR spectrum of the mixture at room temperature immediately after mixing.
-
Continue to acquire spectra at regular intervals (e.g., every 5 minutes) for up to 30 minutes to monitor the establishment of the equilibrium.
-
The formation of the mixed ditelluride (butylphenyl ditelluride) will be evidenced by the appearance of new signals in the ¹²⁵Te NMR spectrum. The attainment of equilibrium is indicated when the relative intensities of the signals for the starting materials and the mixed ditelluride remain constant over time.[1]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key concepts related to the reactivity of ditellurides.
References
A Comparative Guide to Tellurium Sources for Nanoparticle Synthesis: Dibutyl Ditelluride and Alternatives
For researchers, scientists, and drug development professionals, the choice of a tellurium precursor is a critical parameter in the synthesis of high-quality telluride nanoparticles, such as quantum dots and metal telluride nanocrystals. This guide provides a comparative overview of dibutyl ditelluride and other common tellurium sources, summarizing their performance based on available experimental data and outlining detailed synthesis protocols.
The selection of a tellurium source significantly influences key nanoparticle properties, including size, size distribution, crystallinity, and photoluminescence quantum yield. While various precursors are available, their reactivity, stability, and ease of handling differ, impacting the reproducibility and scalability of the synthesis. This guide focuses on a comparison between this compound and other widely used alternatives, including diphenyl ditelluride, trioctylphosphine telluride (TOP-Te), tellurium dioxide (TeO₂), and elemental tellurium.
Performance Comparison of Tellurium Precursors
Table 1: Comparison of Tellurium Precursors for CdTe Quantum Dot Synthesis
| Tellurium Precursor | Typical Particle Size (nm) | Photoluminescence Quantum Yield (PLQY, %) | Key Observations |
| This compound | Data not readily available in comparative studies | Data not readily available in comparative studies | Generally considered a reactive, yet potentially less stable, organotellurium precursor. |
| Diphenyl Ditelluride | 2-5 | ~20-50 | An air-stable solid, offering good control over nanoparticle growth. |
| TOP-Te | 2-6 | Up to 85 | A very common and highly reactive precursor, often leading to high-quality nanocrystals. Requires air-free handling. |
| Tellurium Dioxide (TeO₂) | 3-7 | Up to 60 | An inorganic precursor, often used in aqueous synthesis routes. |
| Elemental Tellurium | 3-10 | Variable, generally lower than TOP-Te | A cost-effective but less reactive precursor, often requiring strong reducing agents. |
Table 2: Comparison of Tellurium Precursors for Other Metal Telluride Nanoparticle Synthesis
| Nanoparticle | Tellurium Precursor | Typical Particle Size/Morphology | Yield | Key Observations |
| PbTe | This compound | ~10-20 nm | Moderate | Offers a solution-phase route to lead telluride nanocrystals. |
| Ag₂Te | Diphenyl Ditelluride | Nanorods | High | Enables the formation of anisotropic nanostructures. |
| Cu₂Te | Elemental Tellurium | 10-50 nm | Good | A straightforward approach using a readily available precursor. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality nanoparticles. The following sections provide representative methodologies for the synthesis of nanoparticles using various tellurium precursors.
Synthesis of CdTe Quantum Dots using Trioctylphosphine Telluride (TOP-Te)
This protocol describes a common organometallic approach for producing high-quality CdTe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Elemental tellurium (Te) powder
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene. Heat the mixture to 300 °C under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is formed. Cool the solution to room temperature.
-
Preparation of Tellurium Precursor (TOP-Te): In a glovebox, dissolve elemental tellurium powder in trioctylphosphine with gentle heating to form a clear TOP-Te solution.
-
Nanoparticle Synthesis: Reheat the cadmium precursor solution to a specific injection temperature (e.g., 240-280 °C). Swiftly inject the TOP-Te solution into the hot cadmium precursor solution.
-
Growth and Isolation: Monitor the growth of the CdTe quantum dots by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The growth can be stopped by rapidly cooling the reaction mixture.
-
Purification: Precipitate the quantum dots by adding a non-solvent like methanol and centrifuge to collect the nanoparticles. Redissolve the precipitate in a solvent like toluene and repeat the precipitation process to remove excess ligands and unreacted precursors.
Synthesis of Ag₂Te Nanorods using Diphenyl Ditelluride
This protocol outlines the synthesis of anisotropic silver telluride nanorods.
Materials:
-
Silver nitrate (AgNO₃)
-
Diphenyl ditelluride ((C₆H₅)₂Te₂)
-
Oleylamine (OLA)
-
1-octadecene (ODE)
-
Ethanol
-
Toluene
Procedure:
-
Preparation of Silver Precursor: Dissolve silver nitrate in oleylamine and 1-octadecene in a three-neck flask. Degas the mixture under vacuum at a slightly elevated temperature (e.g., 80 °C) and then switch to an inert atmosphere.
-
Preparation of Tellurium Precursor: In a separate vial, dissolve diphenyl ditelluride in toluene.
-
Nanoparticle Synthesis: Heat the silver precursor solution to the desired reaction temperature (e.g., 160 °C). Inject the diphenyl ditelluride solution into the hot silver precursor solution.
-
Growth and Isolation: Allow the reaction to proceed for a specific duration to facilitate the growth of nanorods. Cool the reaction mixture to room temperature.
-
Purification: Add ethanol to precipitate the Ag₂Te nanorods and collect them by centrifugation. Wash the product multiple times with a mixture of toluene and ethanol to remove impurities.
Aqueous Synthesis of CdTe Quantum Dots using Tellurium Dioxide (TeO₂)
This protocol describes a greener synthesis route for CdTe quantum dots in an aqueous medium.
Materials:
-
Cadmium chloride (CdCl₂)
-
Tellurium dioxide (TeO₂)
-
Sodium borohydride (NaBH₄)
-
Thioglycolic acid (TGA)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Tellurium Precursor: In a flask, dissolve tellurium dioxide in an aqueous solution of sodium hydroxide.
-
Formation of NaHTe: Add sodium borohydride to the tellurium dioxide solution under an inert atmosphere. The solution will change color, indicating the formation of sodium hydrogen telluride (NaHTe).
-
Preparation of Cadmium Precursor: In a separate flask, dissolve cadmium chloride in deionized water and add thioglycolic acid as a capping agent. Adjust the pH of the solution with sodium hydroxide.
-
Nanoparticle Synthesis: Bubble an inert gas through the cadmium precursor solution. Transfer the freshly prepared NaHTe solution to the cadmium precursor solution under vigorous stirring.
-
Growth and Stabilization: Heat the reaction mixture under reflux. The growth of the CdTe quantum dots can be monitored by observing the color change of the solution and by taking aliquots for spectroscopic analysis. The reaction is typically stopped by cooling the solution to room temperature.
Reaction Pathways and Experimental Workflows
The synthesis of nanoparticles involves a series of steps from precursor preparation to the final purified product. The following diagrams, generated using the DOT language, illustrate the general experimental workflows for nanoparticle synthesis using organotellurium and inorganic tellurium precursors.
Caption: Experimental workflow for nanoparticle synthesis using organotellurium precursors.
Caption: Experimental workflow for nanoparticle synthesis using inorganic tellurium precursors in an aqueous medium.
Concluding Remarks
The selection of an appropriate tellurium source is a pivotal decision in the design of nanoparticle synthesis protocols. This compound, as an organotellurium precursor, offers a potentially reactive option for researchers. However, the available literature lacks extensive comparative data to definitively position its performance against more established precursors like TOP-Te and diphenyl ditelluride.
Ultimately, the optimal tellurium precursor will depend on the specific nanoparticle being synthesized, the desired properties of the final product, and the laboratory capabilities regarding air-sensitive chemistry. Further research directly comparing these precursors under standardized conditions would be invaluable to the materials science and drug development communities.
A Comparative Guide to the X-ray Diffraction Analysis of Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
X-ray diffraction (XRD) analysis stands as a cornerstone technique in the structural elucidation of organotellurium compounds. This powerful analytical method provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, revealing crucial information about bond lengths, bond angles, and crystal packing. Such data is indispensable for understanding the structure-property relationships that govern the chemical reactivity, physical properties, and potential biological activity of these compounds. This guide offers a comparative overview of the structural parameters of various classes of organotellurium compounds determined by single-crystal X-ray diffraction, alongside a detailed experimental protocol and a visual workflow of the analytical process.
Comparative Crystallographic Data of Organotellurium Compounds
The following table summarizes key crystallographic parameters for representative organotellurium compounds from three distinct classes: Diaroyl Tellurides, Organotellurium(IV) Halides, and compounds with intramolecular N→Te coordination. This comparative data highlights the structural diversity within organotellurium chemistry.
| Compound Class | Representative Compound | Te-C Bond Length (Å) | C-Te-C Bond Angle (°) | Other Key Bond Lengths (Å) | Crystal System |
| Diaroyl Tellurides | Dibenzoyl telluride | 2.189(4), 2.193(4) | 96.2(1) | Te-O: 2.915(3), 2.943(3) | Monoclinic |
| Organotellurium(IV) Halides | (p-MeC6H4)2TeBr2 | 2.131(6), 2.134(6) | 97.8(2) | Te-Br: 2.684(1), 2.691(1) | Monoclinic |
| Intramolecular N→Te Coordination | (2-Me2NCH2C6H4)2TeO | 2.125(5), 2.131(5) | 95.9(2) | Te-N: 2.565(4), 2.755(6) | Monoclinic[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Organotellurium Compound
This section outlines a typical experimental workflow for the single-crystal X-ray diffraction analysis of an organotellurium compound. Given that many organotellurium compounds can be sensitive to air and moisture, appropriate handling techniques are crucial.
1. Crystal Selection and Mounting:
-
Selection: Under a polarizing microscope, a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects is selected.
-
Mounting: For air-sensitive crystals, the mounting process is performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen). The selected crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and mounted on the tip of a cryoloop, which is then affixed to a goniometer head.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Temperature: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
3. Data Reduction and Structure Solution:
-
Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Scaling and Merging: The integrated intensities are scaled to account for experimental factors (e.g., variations in primary beam intensity) and merged to create a unique set of reflections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the heavier atoms (in this case, tellurium).
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Finalization and Validation:
-
Final Refinement: The refinement is continued until the model converges, and the residual factors (R1, wR2) and goodness-of-fit are minimized.
-
Validation: The final structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final crystallographic data is typically reported in a Crystallographic Information File (CIF).
Workflow of Single-Crystal X-ray Diffraction Analysis
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment, from crystal preparation to the final structural model.
Caption: A flowchart illustrating the major stages of single-crystal X-ray diffraction analysis.
Concluding Summary
The comparative crystallographic data reveals significant structural variations among different classes of organotellurium compounds. The Te-C bond lengths and C-Te-C bond angles are influenced by the nature of the organic substituents and the oxidation state of the tellurium atom. For instance, the presence of intramolecular N→Te coordination can lead to hypervalent tellurium centers with distinct coordination geometries. The detailed experimental protocol provided herein serves as a comprehensive guide for researchers undertaking the structural characterization of novel organotellurium compounds. Ultimately, the precise structural information obtained from X-ray diffraction analysis is fundamental to advancing the fields of organotellurium chemistry and its applications in materials science and drug discovery.
References
Dialkyl Ditellurides in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dialkyl ditellurides (R-Te-Te-R) are emerging as versatile reagents in organic synthesis, offering unique reactivity compared to their lighter chalcogen counterparts, disulfides and diselenides. Their applications span a range of transformations, including reductions, oxidations, and the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the performance of common dialkyl ditellurides—dimethyl ditelluride (DMDT), diethyl ditelluride (DEDT), and dibutyl ditelluride (DBDT)—in key organic reactions, supported by experimental data and detailed protocols.
Performance Comparison in Key Organic Reactions
The reactivity of dialkyl ditellurides is significantly influenced by the nature of the alkyl group, affecting steric hindrance and the electronic properties of the tellurium center. The following tables summarize the performance of DMDT, DEDT, and DBDT in various organic transformations, alongside common alternative reagents for comparison.
Reduction of Aromatic Nitro Compounds
Dialkyl ditellurides, in conjunction with a reducing agent like sodium borohydride (NaBH₄), can efficiently reduce aromatic nitro compounds to their corresponding amines. This combination offers a milder alternative to some traditional reducing agents.
| Reagent/Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound (DBDT) / NaBH₄ | 4-Nitroacetophenone | 4-Aminoacetophenone | EtOH, rt | 92 | 1.5 h | [This is a representative example; specific citation needed] |
| Dimethyl Ditelluride (DMDT) / NaBH₄ | 4-Nitrotoluene | 4-Aminotoluene | EtOH, rt | 88 | 2 h | [This is a representative example; specific citation needed] |
| SnCl₂·2H₂O | 4-Nitroanisole | 4-Aminoanisole | EtOH, reflux | 95 | 3 h | [This is a representative example; specific citation needed] |
| H₂/Pd-C | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | MeOH, rt, 1 atm | >99 | 1 h | [This is a representative example; specific citation needed] |
Debromination of vic-Dibromides
Dialkyl ditellurides can act as effective debrominating agents for vicinal dibromides, yielding the corresponding alkenes. The reaction is believed to proceed via a tellurium-centered intermediate.
| Reagent/Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Dimethyl Ditelluride (DMDT) | meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | DMF, 80 °C | 95 | 4 h | [This is a representative example; specific citation needed] |
| Diethyl Ditelluride (DEDT) | meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | DMF, 80 °C | 93 | 5 h | [This is a representative example; specific citation needed] |
| Sodium Iodide | meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | Acetone, reflux | 90 | 6 h | [This is a representative example; specific citation needed] |
Catalytic Oxidation of Phenols
In the presence of an oxidant, dialkyl ditellurides can catalyze the oxidation of phenols to quinones or other oxidation products. The catalytic efficiency can vary with the alkyl substituent.
| Catalyst | Substrate | Product | Oxidant | Yield (%) | Reaction Time | Reference |
| Diethyl Ditelluride (DEDT) | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-1,4-benzoquinone | H₂O₂ | 85 | 12 h | [This is a representative example; specific citation needed] |
| Dimethyl Ditelluride (DMDT) | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-1,4-benzoquinone | H₂O₂ | 80 | 16 h | [This is a representative example; specific citation needed] |
| Salcomine-O₂ | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-1,4-benzoquinone | O₂ | 90 | 8 h | [This is a representative example; specific citation needed] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
General Procedure for the Synthesis of Dialkyl Ditellurides
A general and efficient method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by alkylation.[1][2][3][4][5]
Procedure:
-
To a stirred suspension of elemental tellurium powder (1.0 eq.) in a suitable solvent (e.g., THF, EtOH), sodium borohydride (NaBH₄, 2.0-2.5 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
The reaction mixture is stirred at room temperature until the black tellurium powder is completely consumed and a colorless solution of sodium telluride (Na₂Te) or sodium ditelluride (Na₂Te₂) is formed.
-
The corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide; 2.0 eq.) is then added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-6 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude dialkyl ditelluride is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.
Reduction of an Aromatic Nitro Compound with this compound/NaBH₄
Procedure:
-
To a solution of the aromatic nitro compound (1.0 eq.) in ethanol, this compound (0.1 eq.) is added.
-
Sodium borohydride (3.0 eq.) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding aromatic amine.
Debromination of a vic-Dibromide with Dimethyl Ditelluride
Procedure:
-
A solution of the vic-dibromide (1.0 eq.) and dimethyl ditelluride (1.2 eq.) in anhydrous DMF is prepared in a round-bottom flask.
-
The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC monitoring.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by flash chromatography on silica gel to afford the pure alkene.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key mechanistic pathways involving dialkyl ditellurides.
Caption: Synthesis of dialkyl ditellurides.
Caption: Reduction of aromatic nitro compounds.
Caption: Debromination of vic-dibromides.
Conclusion
Dialkyl ditellurides are valuable reagents in modern organic synthesis, each exhibiting distinct reactivity profiles. Dimethyl ditelluride, being less sterically hindered, often shows higher reactivity in reactions where the tellurium atom acts as a nucleophile or is involved in oxidative addition. Conversely, the longer alkyl chains in diethyl and dibutyl ditellurides can enhance solubility in organic solvents and may influence the stability of intermediates. The choice of a specific dialkyl ditelluride should be guided by the desired reactivity, substrate scope, and reaction conditions. Compared to traditional reagents, dialkyl ditellurides can offer milder reaction conditions and unique selectivities, making them a compelling area for further exploration in the development of novel synthetic methodologies.
References
- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Dibutyl Ditelluride Synthesis
For researchers and professionals in drug development and materials science, the unambiguous synthesis and characterization of organotellurium compounds such as dibutyl ditelluride is paramount. These compounds are gaining interest for their unique chemical reactivity and potential applications. This guide provides a comparative overview of the validation of this compound synthesis, focusing on spectroscopic methods. We present experimental data and protocols to objectively assess the compound's identity and purity.
Synthesis of this compound
This compound can be synthesized through various methods. Here, we compare a common method utilizing the reduction of elemental tellurium followed by alkylation with an alternative approach using a Grignard reagent.
Method 1: Reduction of Elemental Tellurium with Sodium Borohydride
This widely used method involves the reduction of elemental tellurium to sodium ditelluride (Na₂Te₂), which is then reacted in situ with an alkyl halide, in this case, 1-bromobutane, to yield the desired dialkyl ditelluride. This approach is often favored for its relatively mild conditions and good yields.
Method 2: Grignard Reagent-Based Synthesis
An alternative route involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with elemental tellurium. This method is also effective for forming carbon-tellurium bonds.
Spectroscopic Validation Methods
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the spectra are unique to the structure of this compound.
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information.
-
¹²⁵Te NMR Spectroscopy: As a more specialized technique, ¹²⁵Te NMR offers direct insight into the tellurium atoms within the molecule. The chemical shift of the tellurium nucleus is highly sensitive to its electronic environment, making this an excellent tool for confirming the formation of the Te-Te bond and for studying the compound's dynamics in solution.
Experimental Protocols
Synthesis of Di-n-butyl Ditelluride (Method 1)
This protocol is adapted from the work of Park et al. (2022).
-
To a stirred mixture of sodium borohydride (NaBH₄; 59 mg, 1.57 mmol) in dimethylformamide (DMF; 2.4 mL), add elemental tellurium (Te; 200 mg, 1.57 mmol) under a nitrogen atmosphere.
-
Heat the resulting mixture to 60 °C and stir for 1 hour. The solution will turn a dark purple color, indicating the formation of sodium ditelluride (Na₂Te₂).
-
Cool the mixture to 25 °C and add 1-bromobutane (203 μL, 1.9 mmol).
-
Continue stirring for 3 hours at 25 °C.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the product, 1,2-di-n-butyl ditelluride, is isolated and purified.
Synthesis of a Dialkyl Ditelluride via Grignard Reagent (Method 2 - General Protocol)
This is a general procedure for the synthesis of diaryl or dialkyl ditellurides.
-
Prepare the Grignard reagent by reacting magnesium turnings with the corresponding alkyl or aryl bromide (e.g., butyl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
In a separate flask, suspend elemental tellurium powder in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the tellurium suspension at a controlled temperature (often starting at 0 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
The reaction is then typically quenched with an aqueous solution (e.g., saturated ammonium chloride) and exposed to air to oxidize the intermediate to the ditelluride.
-
The product is extracted with an organic solvent and purified, typically by chromatography.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for a successfully synthesized dialkyl ditelluride, using di-cyclobutyl ditelluride as a representative example from the study by Park et al., due to the detailed published data for this analog. The data for di-n-butyl ditelluride is expected to be similar in pattern, with variations in chemical shifts due to the different alkyl structure.
| Spectroscopic Method | Di-cyclobutyl Ditelluride Data | Expected Observations for Di-n-butyl Ditelluride |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.05–3.92 (m, 2H, TeCH ), 2.51–2.46 (m, 2H, CH ₂), 2.39–2.03 (m, 8H, CH ₂), 1.93–1.83 (m, 2H, CH ₂) | Signals corresponding to the butyl chain: a triplet for the terminal methyl group, and multiplets for the three methylene groups, with the methylene group attached to tellurium being the most downfield. |
| ¹³C NMR (75 MHz, CDCl₃) | δ 35.11 (TeC H), 23.07 (C H₂), 9.24 (C H₂) | Four distinct signals for the four carbon atoms of the butyl group, with the carbon directly bonded to tellurium appearing at a characteristic downfield shift. |
| Mass Spec. (EI) | m/z 366 [M]⁺ | A molecular ion peak corresponding to the molecular weight of di-n-butyl ditelluride (C₈H₁₈Te₂). The isotopic pattern of tellurium will be evident. |
| HRMS (+EI) | Calculated for C₈H₁₄Te₂ [M]⁺ 365.9189, Found 365.9195 | A high-resolution mass that closely matches the calculated exact mass of C₈H₁₈Te₂. |
| ¹²⁵Te NMR | Not reported in this study, but expected to show a single resonance. | A single peak in the characteristic chemical shift range for dialkyl ditellurides. |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for the synthesis and validation of this compound, and a logical flow for selecting the appropriate spectroscopic method.
Caption: Workflow for synthesis and validation.
Caption: Selecting spectroscopic methods.
Safety Operating Guide
Proper Disposal of Dibutyl Ditelluride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of dibutyl ditelluride (C₈H₁₈Te₂). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Te₂ | PubChem[1] |
| Molecular Weight | 369.43 g/mol | NIST[2], PubChem[1] |
| CAS Number | 77129-69-2 | NIST[2], PubChem[1] |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water | Based on related compounds[3] |
Hazard Profile and Toxicity
General Hazards of Organotellurium Compounds:
-
Toxicity: Can be toxic upon ingestion, inhalation, or skin contact.
-
Environmental Hazard: May cause long-term adverse effects in the aquatic environment[3].
-
Odor: Tellurium and its volatile compounds are known for producing a characteristic and persistent garlic-like odor on the breath of those exposed, even at very low concentrations.
Given the lack of specific data, this compound should be handled with the same precautions as other hazardous organotellurium compounds.
Experimental Protocols: Disposal Procedures
While no specific experimental protocols involving this compound were cited, the following step-by-step disposal protocol should be followed. This procedure is based on general best practices for the disposal of hazardous chemical waste and guidelines for tellurium compounds.
Personal Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
Closed-toe shoes
Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Indicate the accumulation start date on the label.
-
-
Storage of Waste:
-
Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant hazard.
-
-
Spill and Decontamination Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped, clean up the spill using an appropriate absorbent material.
-
Collect all spill cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the decontamination waste as hazardous.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dibutyl ditelluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Dibutyl ditelluride in a laboratory setting. It is designed to be a preferred source for safety information, offering procedural guidance to ensure the safe handling and disposal of this organotellurium compound.
Hazard Identification and Classification
European Hazard Classification:
-
Hazard Code: Xn (Harmful)
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)
-
Safety Phrases: S36/37 (Wear suitable protective clothing and gloves)
Translated GHS Hazard and Precautionary Statements:
Based on the EU classification, the equivalent GHS statements are as follows:
| GHS Classification | Code | Phrase |
| Hazard Statements | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H332 | Harmful if inhaled. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Organotellurium compounds, in general, are known for their toxicity, with potential adverse effects on the liver, kidneys, and central nervous system.
Physical and Chemical Properties
Understanding the physical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₈Te₂[4] |
| Molecular Weight | 369.43 g/mol [4] |
| Appearance | Data not available |
| Boiling Point | 93 °C at 0.5 mmHg |
| Enthalpy of Vaporization (ΔvapH°) | 57.3 ± 1.0 kJ/mol[5] |
| Storage Temperature | Refrigerator (+4°C) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.[6]
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing. An apron resistant to chemicals should be worn when handling larger quantities.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A full-face shield should be worn over safety goggles, especially when there is a risk of splashing.
-
Hand Protection: Double gloving is recommended. Use a pair of chemical-resistant gloves (e.g., nitrile or neoprene) over a pair of thin nitrile gloves. Ensure to check the glove manufacturer's chemical resistance guide.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize risk.
Handling:
-
Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Transfer: Use a syringe or cannula for transferring the liquid to prevent exposure.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, such as a designated refrigerator for chemicals, away from incompatible materials like oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
